molecular formula C10H8ClF B1527206 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene CAS No. 1183278-95-6

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Cat. No.: B1527206
CAS No.: 1183278-95-6
M. Wt: 182.62 g/mol
InChI Key: MXVCPIJILCKFBD-UHFFFAOYSA-N
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Description

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene is a useful research compound. Its molecular formula is C10H8ClF and its molecular weight is 182.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorobut-1-ynyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVCPIJILCKFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene is a halogenated organic compound featuring a unique combination of reactive functional groups: a terminal alkyne, a primary alkyl chloride, and a fluorinated aromatic ring. This trifecta of functionalities makes it a valuable and versatile building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, a strategy widely employed in modern drug design.[1][2] The terminal alkyne and alkyl chloride moieties offer orthogonal handles for a variety of chemical transformations, including click chemistry, nucleophilic substitution, and cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4]

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene. As a Senior Application Scientist, the intent is not merely to list data but to provide context, explain the causality behind these properties, and offer practical, field-proven methodologies for their experimental determination. This document is designed to empower researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to characterize its structure and fundamental identifiers.

Chemical Structure

The structure of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene is defined by a 4-fluorophenyl group attached to a but-1-yne chain, which is further substituted with a chlorine atom at the C4 position.

Caption: Molecular Structure of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Chemical Identifiers

A summary of the key identifiers for this compound is presented in the table below. This information is critical for accurate sourcing, cataloging, and regulatory compliance.

IdentifierValueSource
CAS Number 1183278-95-6[3]
Molecular Formula C₁₀H₈ClF[3]
Molecular Weight 182.62 g/mol [3]
SMILES FC1=CC=C(C#CCCCl)C=C1[3]
Purity (Typical) ≥95%[3]

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The data presented here are a combination of computationally predicted values and typical characteristics expected for a molecule of this nature.

PropertyValue / DescriptionSource / Method
Physical State Expected to be a liquid or low-melting solid at room temperature.Inferred from similar structures.[5]
logP (Octanol/Water Partition Coefficient) 2.8061[3] (Computational)
Topological Polar Surface Area (TPSA) 0 Ų[3] (Computational)
Hydrogen Bond Acceptors 0[3] (Computational)
Hydrogen Bond Donors 0[3] (Computational)
Rotatable Bonds 1[3] (Computational)
Storage Conditions Sealed in a dry environment at 2-8°C.[3]
Interpretation of Physicochemical Data
  • Lipophilicity (logP): The predicted logP of 2.81 suggests that the compound is moderately lipophilic.[3] This is a crucial parameter in drug development, influencing membrane permeability and oral bioavailability.[6] A logP in this range is often considered favorable for drug candidates.[7] The fluorine atom contributes to this lipophilicity, a well-documented effect in medicinal chemistry.[1]

  • Polarity (TPSA): A TPSA of 0 Ų indicates a non-polar nature, which is consistent with the molecule's structure composed primarily of carbon-carbon and carbon-halogen bonds.[3] This lack of polarity further supports its lipophilic character.

  • Hydrogen Bonding: With no hydrogen bond donors or acceptors, this molecule cannot engage in hydrogen bonding, which will significantly influence its solubility profile, limiting its miscibility with protic solvents like water.[3]

Experimental Protocol: Determination of logP via Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining logP due to its direct measurement approach.[8]

Principle: The compound is partitioned between two immiscible, mutually saturated phases (n-octanol and water). The logP is the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[6]

Step-by-Step Methodology:

  • Preparation of Phases: Mix equal volumes of n-octanol and purified water (or a relevant buffer like PBS, pH 7.4, for logD determination) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[7][9]

  • Sample Preparation: Prepare a stock solution of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the saturated n-octanol stock solution with a precise volume of the saturated aqueous phase. The volume ratio should be adjusted based on the expected logP to ensure quantifiable concentrations in both phases.

  • Equilibration: Seal the vial and shake or rotate it gently for a sufficient time (e.g., 1-2 hours) to reach equilibrium.[7] Avoid vigorous shaking that can lead to emulsion formation. Centrifugation may be required to separate the phases cleanly.

  • Quantification: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[8][9]

  • Calculation: Calculate the partition coefficient (P) and logP using the following equations:

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP = log10(P)

Caption: Experimental Workflow for Shake-Flask logP Determination.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not publicly available, a theoretical analysis based on its functional groups provides a reliable predictive profile.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Region (~7.0-7.4 ppm): Two distinct multiplets are expected for the four aromatic protons, characteristic of a 1,4-disubstituted benzene ring with a fluorine substituent.

    • Alkyl Chain Protons:

      • -CH₂Cl (~3.7 ppm): A triplet corresponding to the two protons adjacent to the chlorine atom.

      • -C≡C-CH₂- (~2.9 ppm): A triplet corresponding to the two protons adjacent to the alkyne and the other methylene group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons (~115-165 ppm): Four signals are expected for the aromatic carbons. The carbon directly attached to the fluorine will show a large coupling constant (¹JC-F).

    • Alkynyl Carbons (~80-90 ppm): Two distinct signals for the sp-hybridized carbons of the alkyne.

    • Alkyl Carbons (~20-45 ppm): Two signals for the sp³-hybridized methylene carbons. The carbon attached to chlorine will be the most downfield of the two.

  • IR (Infrared) Spectroscopy:

    • C≡C Stretch (~2100-2260 cm⁻¹): A weak to medium absorption band characteristic of a disubstituted alkyne.

    • C-H (Aromatic) Stretch (~3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.[10][11]

    • C-H (Alkyl) Stretch (~2850-3000 cm⁻¹): Peaks just below 3000 cm⁻¹.

    • C-F Stretch (~1000-1400 cm⁻¹): A strong, characteristic absorption.

    • C-Cl Stretch (~600-800 cm⁻¹): A medium to strong absorption in the fingerprint region.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 182. A characteristic M+2 peak at m/z 184 will also be present with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

Chemical Properties and Reactivity

The synthetic utility of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene stems from the distinct reactivity of its functional groups.

The Fluorobenzene Moiety

The fluorine atom is a weak deactivator for electrophilic aromatic substitution (EAS) but is an ortho, para-director.[12][13] Compared to chlorobenzene, fluorobenzene is generally more reactive towards EAS. This is because the strong electron-donating resonance effect of fluorine (due to effective 2p-2p orbital overlap with carbon) partially counteracts its strong inductive electron-withdrawing effect.[13][14]

The Terminal Alkyne

The terminal alkyne is a versatile functional group capable of undergoing numerous transformations, including:

  • Click Chemistry: Participation in copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC or SPAAC) to form triazoles.

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.

  • Hydration: Conversion to a ketone via acid-catalyzed hydration.

  • Reduction: Can be selectively reduced to the corresponding alkene (cis or trans) or alkane.

The Alkyl Chloride

The primary alkyl chloride is a good electrophile for SN2 (nucleophilic substitution) reactions. It can react with a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce new functional groups. Its reactivity allows for orthogonal functionalization relative to the alkyne, provided the reaction conditions are chosen carefully to avoid competing reactions.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of this reactive compound.

  • Recommended Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture.[3] The container should be tightly sealed.

  • Chemical Stability: As a terminal alkyne, it may be susceptible to oxidative degradation or polymerization, especially in the presence of certain metals or under elevated temperatures. The alkyl chloride moiety is generally stable but can undergo hydrolysis over long periods in the presence of water, particularly at non-neutral pH.

Protocol: Assessment of Chemical Stability

A foundational stability study subjects the compound to stress conditions to identify potential degradation pathways, as recommended by ICH guidelines.[15][16]

Objective: To evaluate the stability of the compound under accelerated thermal, hydrolytic, and photolytic stress.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration.

  • Stress Conditions (as per ICH Q1A): [16]

    • Thermal Stress: Incubate samples at an elevated temperature (e.g., 40°C or 60°C) for a defined period (e.g., 1-4 weeks).[17][18]

    • Hydrolytic Stress: Expose samples to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (purified water) conditions at room temperature or elevated temperature.

    • Photostability: Expose samples to a controlled light source as specified in ICH Q1B guidelines.[16] A control sample should be kept in the dark.

  • Time Points: Withdraw aliquots from each stress condition at predetermined intervals (e.g., 0, 24, 48, 168 hours).

  • Analysis: Analyze each aliquot using a stability-indicating HPLC method (e.g., a gradient RP-HPLC method capable of separating the parent compound from its degradation products).

  • Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products. This data helps establish the compound's intrinsic stability and informs appropriate storage and handling procedures.[19]

Safety and Handling

As a professional in the field, adherence to safety protocols is non-negotiable. While specific toxicity data for this compound is not available, the following precautions are based on general principles for handling reactive organic chemicals.[20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][22]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[20] Avoid inhalation of vapors and contact with skin and eyes.[21][23]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use spark-proof tools when handling.[22][23]

  • Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.[20][23]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[21]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[22]

    • Inhalation: Move the person to fresh air.[21]

    • In all cases of significant exposure, seek immediate medical attention.[23]

Conclusion

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene is a compound of significant interest for chemical synthesis and drug discovery. Its moderate lipophilicity and trifunctional nature provide a rich platform for creating novel molecules. Understanding its physicochemical properties, reactivity, and stability is key to unlocking its full potential. The protocols and data presented in this guide serve as a robust starting point for researchers aiming to incorporate this versatile building block into their work, ensuring both scientific integrity and operational safety.

References

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • PubChem. 1-(4-Chlorobutyl)-4-fluorobenzene. [Link]

  • American Elements. 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene. [Link]

  • PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]

  • ResearchGate. Practical methods for the measurement of log P for surfactants. [Link]

  • PubChem. 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene). [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Chloro-4-fluorobenzene, 98%. [Link]

  • ResearchGate. Stability Testing of Pharmaceutical Products. [Link]

  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Pharmaguideline. SOP for Stability Studies of Finished Goods. [Link]

  • Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Pearson+. Explain why fluorobenzene is more reactive than chlorobenzene. [Link]

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • PubChem. (4-Chlorobut-1-en-1-yl)benzene. [Link]

  • Beilstein Journals. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. [Link]

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure? [Link]

  • Asia Research News. This one-atom chemical reaction could transform drug discovery. [Link]

  • ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

Sources

Discovery and history of fluorinated alkyne building blocks

Author: BenchChem Technical Support Team. Date: February 2026

The Fluorinated Alkyne Handbook: From Explosive Origins to Precision Building Blocks

Executive Summary This technical guide addresses the synthesis, stability, and application of fluorinated alkyne building blocks in modern drug discovery. While the alkyne moiety offers rigid linearity and orthogonal reactivity (e.g., "click" chemistry), the introduction of fluorine imparts critical metabolic stability and unique electronic signatures. This guide navigates the transition from the hazardous early synthesis of fluoroacetylene to robust, scalable catalytic protocols for trifluoromethylalkynes and monofluoroalkynes, providing researchers with self-validating workflows for high-value intermediate generation.

Part 1: Historical Genesis & The Stability Challenge[1]

The history of fluorinated alkynes is bifurcated by a single parameter: Safety .

In the mid-20th century, the quest for simple fluorinated hydrocarbons led W.J. Middleton and W.H. Sharkey at DuPont to isolate fluoroacetylene (HC≡CF) . Their findings, published in JACS (1959), revealed a compound of treacherous instability. While the gas was relatively stable, liquid fluoroacetylene (bp -80°C) was prone to spontaneous, violent explosions.[1] Furthermore, it formed heavy metal salts (silver, mercury) that were shock-sensitive detonators, mirroring the behavior of non-fluorinated acetylides but with heightened sensitivity.

The Modern Shift: Contemporary organic chemistry has moved away from isolating these volatile parents. Instead, the field relies on two strategic pillars:

  • In-situ Generation: Transient formation of fluoroalkynes followed by immediate trapping.

  • Stabilized Congeners: The use of trifluoromethyl (

    
    ) alkynes or bulky silyl-protected monofluoroalkynes to mitigate kinetic instability.
    

Part 2: Strategic Building Blocks & Causality

Class A: Trifluoromethyl Alkynes ( )

Status: The Industry Standard. Why: The


 group is chemically robust. Unlike the C-F bond directly on the alkyne (which is susceptible to nucleophilic attack and polymerization), the propargylic 

group exerts a powerful electron-withdrawing effect (inductive) without compromising the triple bond's steric integrity. Key Reagents: Ruppert-Prakash Reagent (

), Togni Reagents.
Class B: Monofluoroalkynes ( )

Status: High Risk, High Reward. Why: Direct substitution of H with F on the alkyne dramatically alters the pKa of the terminal proton (if present) and the electrophilicity of the


-system. These are rare in final drug targets due to reactivity but are potent intermediates for synthesizing fluorinated heterocycles.
Class C: Gem-Difluoroalkenes (The Surrogate)

Status: The Bioisostere King. Why: While not alkynes, these are frequently synthesized from alkynes via borodifluorovinylation. They serve as non-enolizable mimics of carbonyl groups (


), offering similar bond angles and dipoles but with resistance to nucleophilic attack.

Part 3: Technical Protocols

Protocol 1: Copper-Catalyzed Oxidative Trifluoromethylation

Target: Converting Terminal Alkynes to Trifluoromethyl Alkynes

Causality: Traditional methods using


 often require expensive reagents or harsh conditions. The oxidative cross-coupling using 

(Ruppert-Prakash) and a copper catalyst allows for the use of a stable, liquid

source under mild conditions. Air is used as the oxidant to recycle the Copper(I) to Copper(III/II) species.

Reagents:

  • Substrate: Terminal Alkyne (

    
     equiv)
    
  • Reagent:

    
     (
    
    
    
    equiv)
  • Catalyst:

    
     (
    
    
    
    mol%)
  • Ligand: 1,10-Phenanthroline (

    
     mol%)
    
  • Base:

    
     or 
    
    
    
    (
    
    
    equiv)
  • Solvent: DMF (anhydrous)

  • Atmosphere: Air (balloon)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk tube, charge

    
    , Phenanthroline, and Base. Evacuate and backfill with air (oxidant source).
    
  • Solvation: Add anhydrous DMF. Stir for 10 minutes to form the active Cu-ligand complex (often green/blue).

  • Substrate Addition: Add the terminal alkyne.

  • Controlled Trifluoromethylation: Add

    
     dropwise. Critical: Rapid addition can lead to side reactions; slow addition ensures the concentration of the active 
    
    
    
    species matches the oxidative cycle.
  • Reaction: Stir at

    
     for 12–24 hours. Monitor by 
    
    
    
    NMR (look for product peak around -50 ppm vs.
    
    
    at -67 ppm).
  • Workup: Dilute with

    
    , wash with water (to remove DMF), dry over 
    
    
    
    , and concentrate.
Protocol 2: Synthesis of 1-Fluoroalkynes via Elimination

Target: Accessing the unstable C-F Triple Bond safely

Causality: Direct fluorination of alkynes is dangerous. The safer route involves synthesizing a gem-difluoroalkene first, then performing a controlled elimination of HF.

Workflow:

  • Precursor Synthesis: React an aldehyde with dibromodifluoromethane (

    
    ) and 
    
    
    
    (Wittig-type) to generate the gem-difluoroalkene.
  • Elimination: Treat the gem-difluoroalkene with a strong base (e.g., LiHMDS) at low temperature (-78°C).

  • Trapping: Do not isolate. React the generated fluoroacetylide in situ with an electrophile (e.g., aldehyde, ketone, or haloalkane).

Part 4: Visualization & Mechanism

Diagram 1: The Evolution of Fluorinated Alkyne Synthesis

This diagram illustrates the shift from hazardous direct isolation to modern catalytic cycles.

G Start 1959: Middleton & Sharkey Direct Isolation Hazard Hazard: Explosive Liquid/Salts Start->Hazard Shift Paradigm Shift: Catalytic & In-Situ Hazard->Shift Safety Driver Modern1 Cu-Cat Trifluoromethylation (Qing, 2010s) Shift->Modern1 Modern2 Gem-Difluoro Elimination (Safe 1-Fluoroalkynes) Shift->Modern2 Target Drug Discovery Building Blocks Modern1->Target Modern2->Target

Caption: Evolution from hazardous isolation of fluoroacetylene to stable catalytic protocols.

Diagram 2: Mechanism of Copper-Catalyzed Oxidative Trifluoromethylation

This diagram details the self-validating catalytic cycle using


 and Air.

Mechanism CuI L-Cu(I)-X CuCF3 L-Cu(I)-CF3 (Active Species) CuI->CuCF3 Transmetalation (w/ TMS-CF3) Int1 Cu(I)-Acetylide [L-Cu-C≡C-R] CuCF3->Int1 Ligand Exchange (-HCF3) Alkyne Terminal Alkyne R-C≡C-H Alkyne->Int1 Oxidation Oxidation (Air/O2) Int1->Oxidation CuIII High-Valent L-Cu(III)(CF3)(C≡C-R) Oxidation->CuIII CuIII->CuI Regeneration Product Product R-C≡C-CF3 CuIII->Product Reductive Elimination TMSCF3 TMS-CF3

Caption: Oxidative cross-coupling mechanism. Note the critical role of air in accessing the Cu(III) state.

Part 5: Applications in Medicinal Chemistry[4]

Bioisosteric Utility: Fluorinated alkynes are rarely the final "warhead" but are critical linkers. The


 bond is a "spacer" that holds pharmacophores at a precise distance. Adding fluorine modulates the electron density of this spacer.

Comparative Metrics:

PropertyAlkyne (

)
Fluoroalkyne (

)
Trifluoromethylalkyne (

)
Bond Length 1.20 Å1.19 Å1.20 Å
Dipole Moment LowHigh (Polarized toward F)Moderate (Inductive pull)
Metabolic Stability Low (Oxidation prone)ModerateHigh (Blocks metabolic soft spots)
Lipophilicity (

)
+0.76+0.92+1.20

Case Study Relevance: While direct fluoroalkyne drugs are rare, the Efavirenz synthesis (HIV NNRTI) utilizes a cyclopropyl acetylene intermediate. Recent flow-chemistry optimizations have used Ruppert-Prakash reagents to install


 groups on similar carbonyl/alkyne precursors, demonstrating the scalability of these building blocks in antiviral research.

References

  • Middleton, W. J., & Sharkey, W. H. (1959). Fluoroacetylene.[1][2][3][4] Journal of the American Chemical Society, 81(4), 803-804. Link

  • Chu, L., & Qing, F. L. (2010). Copper-mediated oxidative trifluoromethylation of terminal alkynes with Me3SiCF3. Journal of the American Chemical Society, 132(21), 7262-7263. Link

  • Weng, Z., et al. (2012). Mild copper-catalyzed trifluoromethylation of terminal alkynes using an electrophilic trifluoromethylating reagent. Tetrahedron, 68(11), 2527-2531. Link

  • Zhang, X., et al. (2012). Copper-Catalyzed Oxidative Trifluoromethylation of Terminal Alkynes and Aryl Boronic Acids Using (Trifluoromethyl)trimethylsilane. The Journal of Organic Chemistry, 77(2), 1251–1257. Link

  • Benchchem. (2024). Unveiling the Impact of Fluorination on Alkynes: A Comparative DFT Perspective. Benchchem Technical Guides. Link

Sources

Identification and Characterization of Impurities in the Synthesis of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The control of impurities is a critical mandate in the synthesis of Active Pharmaceutical Ingredients (APIs). Even trace amounts of unintended chemical entities can significantly impact the safety, efficacy, and stability of a final drug product.[1][2] This guide provides an in-depth technical framework for the identification, characterization, and control of process-related impurities arising during the synthesis of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene, a key intermediate in pharmaceutical development. We will explore the primary synthetic pathway, dissect the mechanistic origins of potential impurities, present a multi-faceted analytical strategy for their detection and structural elucidation, and offer insights into control strategies. This document is intended for researchers, analytical scientists, and process chemists dedicated to upholding the highest standards of scientific integrity and regulatory compliance in drug development.

The Critical Role of Impurity Profiling in Pharmaceutical Development

In pharmaceutical manufacturing, an impurity is defined as any component present in a drug substance that is not the desired chemical entity.[1] Regulatory bodies, governed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), mandate the rigorous control of these impurities.[3][4][5][6] The guidelines establish clear thresholds for reporting, identification, and toxicological qualification of impurities based on the maximum daily dose of the drug.[3] Failure to adequately characterize and control impurities can lead to regulatory delays, product recalls, and potential patient harm.[1]

Therefore, impurity profiling—the systematic process of detecting, identifying, and quantifying impurities—is not merely a quality control exercise but a fundamental component of drug development that ensures the final product is safe and effective.[2][7]

Synthesis of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene: The Sonogashira Coupling

The target molecule, 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene, is typically synthesized via a Sonogashira cross-coupling reaction.[8] This powerful C-C bond-forming reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9]

Reaction Scheme:

  • Aryl Halide: 1-Iodo-4-fluorobenzene or 1-Bromo-4-fluorobenzene

  • Terminal Alkyne: 4-Chlorobut-1-yne

  • Catalyst System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI

  • Base/Solvent: An amine base like triethylamine (TEA) or diisopropylamine (DIPA), often serving as both base and solvent.

The choice of an aryl iodide generally results in milder reaction conditions and higher reactivity compared to an aryl bromide.[8] The base is crucial for neutralizing the hydrogen halide byproduct formed during the reaction.[8] While highly efficient, this reaction is not without its challenges, as several competing side reactions can lead to the formation of process-related impurities.

Potential Impurity Formation Pathways

A thorough understanding of the reaction mechanism is essential to predict the likely impurities. The following diagram and discussion outline the primary synthetic route and the key side reactions that can occur.

G cluster_reactants Reactants & Conditions A 1-Iodo-4-fluorobenzene (Starting Material 1) P 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene (API Intermediate) A->P Sonogashira Coupling (Desired Pathway) Imp2 Impurity B: 4,4'-Difluorobiphenyl (Aryl Homocoupling) A->Imp2 Ullmann-type Coupling Imp3 Impurity C: Unreacted Starting Materials A->Imp3 Incomplete Reaction B 4-Chlorobut-1-yne (Starting Material 2) B->P Sonogashira Coupling (Desired Pathway) Imp1 Impurity A: 1,6-Dichlorohexa-2,4-diyne (Alkyne Homocoupling) B->Imp1 Glaser Coupling (Oxidative Dimerization) B->Imp3 Incomplete Reaction Catalysts Pd(0)/Cu(I) Catalyst + Amine Base Catalysts->P Sonogashira Coupling (Desired Pathway)

Caption: Synthesis of the target compound and primary impurity formation pathways.

Process-Related Organic Impurities
  • Impurity A: Alkyne Homocoupling (Glaser Coupling): This is arguably the most common side reaction in Sonogashira couplings.[10][11] In the presence of the copper(I) catalyst and trace oxygen, 4-chlorobut-1-yne can undergo oxidative dimerization to form 1,6-dichlorohexa-2,4-diyne .[8][12] This impurity is particularly problematic as its formation consumes the alkyne starting material, reducing the overall yield of the desired product.[11]

  • Impurity B: Aryl Halide Homocoupling: The palladium catalyst can facilitate the homocoupling of 1-iodo-4-fluorobenzene to produce 4,4'-difluorobiphenyl . While generally less prevalent than Glaser coupling, its formation can be promoted at elevated temperatures or with certain catalyst systems.

  • Impurity C: Unreacted Starting Materials: Incomplete conversion will result in the presence of residual 1-iodo-4-fluorobenzene and 4-chlorobut-1-yne in the final crude product. Their levels must be controlled as they represent a direct measure of reaction inefficiency.

  • Other Potential Impurities: Depending on the specific conditions (temperature, base, solvent), other side products like isomers or solvent adducts could form, although typically at lower levels.

Inorganic Impurities and Residual Solvents
  • Inorganic Impurities: These include residues of the palladium and copper catalysts used in the reaction.[1]

  • Residual Solvents: Volatile organic compounds used as the reaction medium (e.g., triethylamine, DMF, THF) that are not completely removed during workup and purification.[1][3]

A Systematic Approach to Impurity Identification

A robust and multi-technique (orthogonal) approach is required to confidently detect, identify, and quantify all potential impurities. The workflow below outlines a logical progression from initial detection to definitive structural confirmation.

G start Crude Reaction Mixture hplc HPLC-UV Analysis (Primary Screening) start->hplc gcms GC-MS Analysis (for Volatiles/Solvents) start->gcms decision1 Impurity Peak > Identification Threshold? (e.g., >0.10%) hplc->decision1 lcms LC-MS Analysis decision1->lcms Yes quantify Quantify & Report (Develop Validated Method) decision1->quantify No (Report Only) mw_det Determine Molecular Weight (MW) lcms->mw_det isolate Preparative HPLC or Flash Chromatography mw_det->isolate Structure Unknown nmr_ir NMR (1H, 13C, COSY) & FT-IR Spectroscopy isolate->nmr_ir structure Definitive Structure Elucidation nmr_ir->structure structure->quantify

Caption: A logical workflow for the identification and characterization of impurities.

This workflow emphasizes a tiered strategy. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for separation and initial quantification.[7][13] Any impurity exceeding the identification threshold (typically ≥0.10% as per ICH Q3A) triggers a more profound investigation using mass spectrometry (MS) and, if necessary, isolation for nuclear magnetic resonance (NMR) spectroscopy.[14][15]

Detailed Analytical Protocols

The following protocols are illustrative and serve as a robust starting point for method development. Validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.

Protocol 1: HPLC-UV for Separation and Quantification

This method is designed to separate the main compound from its key non-volatile organic impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: 95% to 40% B

    • 18.5-22 min: Hold at 40% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Rationale: The C18 column provides excellent hydrophobic retention for the aromatic compounds. The gradient elution ensures that both the more polar starting materials and the more non-polar homocoupled dimers are effectively separated and eluted with good peak shape. Formic acid is used to control the pH and improve peak symmetry.

Protocol 2: LC-MS for Molecular Weight Identification

This method is used to obtain the molecular weight of the impurity peaks detected by HPLC.

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same column and mobile phase conditions as Protocol 5.1 to ensure chromatographic correlation.

  • MS Detector Settings:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100 - 800.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

  • Rationale: ESI is a soft ionization technique suitable for these moderately polar analytes, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺). This allows for the rapid confirmation of the molecular weight of each impurity, which is the first crucial step in its identification.[14]

Expected Analytical Data Summary

The following table summarizes the expected data for the target compound and its primary impurities based on the proposed analytical methods.

Compound NameExpected Retention Time (RT)Expected [M+H]⁺ (m/z)Key Structural Notes
4-Chlorobut-1-yne (Impurity C)Early Eluting89.0/91.0 (Cl isotope)Highly volatile, may not retain well on RP-HPLC
1-Iodo-4-fluorobenzene (Impurity C)Intermediate222.9Aromatic halide starting material
1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene (API) Intermediate 183.0/185.0 Target Molecule
1,6-Dichlorohexa-2,4-diyne (Impurity A)Late Eluting175.0/177.0/179.0Symmetrical, non-polar, contains two alkyne groups
4,4'-Difluorobiphenyl (Impurity B)Late Eluting191.1Symmetrical, non-polar, product of aryl-aryl coupling

Strategies for Impurity Control

Based on the mechanistic understanding of impurity formation, several process control strategies can be implemented:

  • Minimize Glaser Coupling (Impurity A):

    • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon) to exclude oxygen, which is required for the oxidative homocoupling.[11]

    • Copper-Free Conditions: Investigate copper-free Sonogashira protocols. While potentially slower, they completely eliminate the primary catalyst for Glaser coupling.[8][9]

    • Controlled Addition: Add the terminal alkyne slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the cross-coupling pathway over self-coupling.

  • Minimize Aryl Homocoupling (Impurity B):

    • Temperature Control: Avoid excessive reaction temperatures, which can promote palladium-catalyzed side reactions.

    • Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the selectivity of the reaction. Bulky, electron-rich ligands often favor the desired cross-coupling.

  • Control of Starting Materials (Impurity C):

    • Stoichiometry: Optimize the molar ratio of the aryl halide to the alkyne to drive the reaction to completion. A slight excess of one reactant may be beneficial.

    • Monitoring: Use in-process controls (e.g., HPLC analysis of reaction aliquots) to monitor the consumption of starting materials and determine the optimal reaction endpoint.

  • Purification: Employ robust purification techniques, such as crystallization or column chromatography, to effectively remove any remaining impurities from the final product.

Conclusion

The synthesis of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene via Sonogashira coupling is an efficient but complex process where the potential for impurity formation is significant. A proactive and science-driven approach to impurity profiling is essential for ensuring the quality and safety of the final API. By combining a deep understanding of reaction mechanisms with a systematic analytical workflow utilizing orthogonal techniques like HPLC, LC-MS, and NMR, development scientists can confidently identify, characterize, and control process-related impurities. Implementing rational control strategies based on this knowledge is fundamental to robust process development and is a cornerstone of meeting the stringent requirements of global regulatory agencies.

References

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals - Research and Reviews.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
  • Quality Guidelines. ICH.
  • Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • Recent trends in the impurity profile of pharmaceuticals.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • 1-(4-chlorobutyl)-4-fluorobenzene synthesis. ChemicalBook.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • Identification and Characterization of Process-Related Impurities of Trans-Resveratrol.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry.
  • 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) synthesis. ChemicalBook.
  • Sonogashira coupling. Wikipedia.
  • Copper-free Sonogashira coupling.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen.
  • Detection and Quantitation of Process-Related Impurities.
  • Product-Related Impurity Isolation and Characteriz
  • 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene. ChemScene.
  • 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene). PubChem.
  • 1-(4-Chlorobut-1-yn-1-yl)-2-fluorobenzene. Chemicea Pharmaceuticals.

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Methodological & Application

Application Note & Protocol: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This application note provides a comprehensive guide to the CuAAC reaction utilizing 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene, a substrate featuring two key functionalities for medicinal chemistry: a terminal alkyne for triazole formation and a chlorobutyl group amenable to further nucleophilic substitution. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol for its execution, and discuss its applications in the rapid assembly of compound libraries for drug discovery.[3][4] The protocol is designed to be robust, high-yielding, and reproducible, requiring standard laboratory equipment and reagents.

Principle of the Reaction: The CuAAC Catalytic Cycle

The term "click chemistry," introduced by K. B. Sharpless in 2001, describes reactions that are modular, high-yielding, and generate only inoffensive byproducts.[5][6] The CuAAC reaction is the premier example of this philosophy, exhibiting an extraordinary rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. The uncatalyzed thermal reaction requires high temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers, whereas the copper-catalyzed variant proceeds smoothly at room temperature to exclusively form the 1,4-disubstituted triazole.[1][7]

The accepted mechanism involves a multi-step catalytic cycle initiated by the coordination of Cu(I) to the terminal alkyne.[8][9] This coordination increases the acidity of the alkyne's terminal proton, facilitating the formation of a copper-acetylide intermediate.[8][10] This acetylide then reacts with the azide partner to form a six-membered copper metallacycle.[5] Subsequent ring contraction and protonolysis yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.[] The active Cu(I) catalyst is typically generated in situ from an inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[12][13]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle CuI Cu(I) Alkyne R1-C≡CH (1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Product 1,4-Triazole Product Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + R2-N3 Metallacycle->Product Ring Contraction & Protonolysis p3->Cu_Acetylide Regenerates Catalyst

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol

This protocol describes the reaction of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene with benzyl azide as a representative azide partner. The principles can be readily adapted for other organic azides.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene>95%Commercial
Benzyl Azide>95%Commercial
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent GradeSigma-Aldrich
Sodium L-Ascorbate>99%Sigma-Aldrich
tert-Butanol (t-BuOH)AnhydrousCommercial
Deionized Water (H₂O)Type 1In-house
Dichloromethane (DCM)ACS Reagent GradeCommercial
Saturated aq. Ammonium Chloride (NH₄Cl)-In-house
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercial
Equipment Specification -
Magnetic Stirrer with Stir PlateStandard-
Round-bottom flask (10 mL)--
Magnetic stir bar--
TLC platesSilica gel 60 F₂₅₄-
Standard glassware for workup--
Rotary evaporator--
Reagent Preparation

Prepare the following stock solutions immediately before use:

  • Copper(II) Sulfate Solution: 100 mM in deionized H₂O (25.0 mg CuSO₄·5H₂O in 1.0 mL H₂O).

  • Sodium Ascorbate Solution: 1 M in deionized H₂O (198 mg Sodium Ascorbate in 1.0 mL H₂O).

Step-by-Step Reaction Procedure

The following workflow outlines the key steps from setup to product isolation.

Workflow start Start dissolve 1. Dissolve Alkyne & Azide in t-BuOH/H₂O (1:1) start->dissolve add_cu 2. Add CuSO₄ solution (1-5 mol%) dissolve->add_cu add_asc 3. Add Sodium Ascorbate solution (10-20 mol%) add_cu->add_asc react 4. Stir vigorously at RT (1-4 hours) add_asc->react monitor 5. Monitor by TLC react->monitor workup 6. Quench & Extract (aq. NH₄Cl, DCM) monitor->workup Reaction Complete dry 7. Dry organic layer (MgSO₄) & Filter workup->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify via Column Chromatography concentrate->purify end Product purify->end

Caption: Experimental workflow for the CuAAC synthesis of the target 1,2,3-triazole.

  • Reactant Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene (e.g., 100 mg, 0.51 mmol, 1.0 equiv.).

  • Add Azide: Add benzyl azide (e.g., 71 mg, 0.53 mmol, 1.05 equiv.).

  • Add Solvent: Dissolve the reactants in a 1:1 mixture of t-BuOH and deionized H₂O (4 mL). Stir until a homogenous solution is formed.

  • Initiate Catalysis: Sequentially add the freshly prepared Copper(II) Sulfate Solution (25 µL, 0.0025 mmol, 0.5 mol%) followed by the Sodium Ascorbate Solution (25 µL, 0.025 mmol, 5 mol%). The solution may turn a pale yellow/green color.

  • Reaction: Seal the flask and stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the limiting reagent (alkyne) and the appearance of a new, more polar spot (the triazole product) indicates reaction completion.

  • Workup: Upon completion, dilute the reaction mixture with 10 mL of deionized water and add 10 mL of saturated aqueous NH₄Cl solution. Extract the product with dichloromethane (DCM, 3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-fluorophenyl)butyl chloride.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and formation of the triazole ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the alkyne and azide stretches.

Applications in Drug Discovery and Chemical Biology

The CuAAC reaction is a cornerstone of modern medicinal chemistry and drug discovery for several reasons.[14][15]

  • Library Synthesis: The reliability and broad functional group tolerance of the reaction allow for the rapid parallel synthesis of large compound libraries for high-throughput screening.[3][6]

  • Fragment-Based Drug Discovery (FBDD): Small molecule fragments containing an azide or alkyne can be "clicked" together to create larger, higher-affinity ligands for biological targets.[15]

  • Bioconjugation: The bioorthogonal nature of the reaction enables the labeling of biomolecules, such as proteins and nucleic acids, in complex biological systems, often even in living cells.[3][16][17]

The product synthesized in this protocol, containing a fluorophenyl moiety (a common feature in pharmaceuticals for enhancing metabolic stability and binding affinity) and a reactive chlorobutyl handle, is an ideal scaffold. The triazole ring acts as a stable, rigid linker, while the terminal chloride can be displaced by various nucleophiles (amines, thiols, etc.) to rapidly generate a diverse array of derivatives for structure-activity relationship (SAR) studies.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive Cu(I) catalyst (oxidized).2. Poor solubility of reactants.3. Copper sequestered by substrate.1. Use freshly prepared sodium ascorbate solution; add a slight excess.2. Add a co-solvent like DMSO or DMF.3. Add more catalyst (up to 5 mol% Cu).[12]
Side Product Formation Oxidative homocoupling of the alkyne (Glaser coupling).Ensure sufficient sodium ascorbate is present to maintain a reducing environment. Degas the solvent if necessary.[5]
Difficult Purification Product co-elutes with starting material or byproducts.Optimize TLC conditions to achieve better separation before attempting column chromatography.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Jin, L., & Li, Y. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances. Available at: [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • Research and Reviews. (2024). Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Wang, H., et al. (2023). Recent updates in click and computational chemistry for drug discovery and development. Frontiers in Chemistry. Available at: [Link]

  • Bavetsias, V., & Bissy, W. A. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Nagal, A., et al. (2016). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. IntechOpen. Available at: [Link]

  • ResearchGate. (n.d.). General reaction and mechanism of CuAAC reaction. ResearchGate. Available at: [Link]

  • SlideShare. (2017). Applications of click chemistry in drug discovery. Available at: [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[1][5][8]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Available at: [Link]

  • Padwa, A. (Ed.). (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI. Available at: [Link]

  • Alonso, F., & Moglie, Y. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. Available at: [Link]

  • Lupan, A., & Oprea, C. I. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry. Available at: [Link]

  • Díez-González, S., & Nolan, S. P. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Available at: [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. Available at: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. Available at: [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]

  • Wiley-VCH. (2020). Click Chemistry: Mechanistic and Synthetic Perspectives. Wiley-VCH. Available at: [Link]

  • Tiwari, V. K., et al. (Eds.). (n.d.). Click Chemistry. Springer Professional. Available at: [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. Available at: [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 1-(4-chlorobut-1-yn-1-yl)-4-fluorobenzene. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to offer a comprehensive understanding of the underlying reaction mechanisms, the rationale behind experimental design, and detailed, field-proven protocols. We will cover key synthetic transformations including the Sonogashira, Heck, and innovative intramolecular cascade reactions, demonstrating the substrate's utility in constructing complex molecular architectures. Each section is supported by mechanistic diagrams, data tables, and citations to authoritative literature to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of a Multifunctional Building Block

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions provide a powerful and reliable toolkit for forming carbon-carbon bonds under mild conditions with exceptional functional group tolerance, making them indispensable in pharmaceuticals, materials science, and agrochemicals.[2]

The substrate at the heart of this guide, 1-(4-chlorobut-1-yn-1-yl)-4-fluorobenzene (CAS 1183278-95-6[3]), is a uniquely functionalized molecule poised for diverse synthetic applications. Its structure incorporates three key reactive centers:

  • An Internal Alkyne: A site for carbopalladation in Heck-type reactions or for transformation into other useful functionalities.

  • A Primary Alkyl Chloride: A handle for nucleophilic substitution or, more challengingly, oxidative addition in certain cross-coupling manifolds.

  • A Fluorophenyl Group: Provides a stable aromatic core with electronic properties influenced by the electronegative fluorine atom.

This guide will detail the synthesis of this key intermediate and explore its application in several high-impact, palladium-catalyzed transformations.

Synthesis of the Key Intermediate: 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

The target compound is not widely commercially available and is typically prepared as a synthetic intermediate. A robust method for its synthesis involves a Sonogashira coupling between a suitable aryl halide and 4-chlorobut-1-yne. The following protocol is adapted from analogous procedures reported in the literature for similar structures.[4]

Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_product Product A 1-Iodo-4-fluorobenzene C PdCl₂(PPh₃)₂ (cat.) CuI (cat.) Base (e.g., K₂CO₃ or Et₃N) Solvent (e.g., Dioxane or THF) A->C B 4-Chlorobut-1-yne B->C D 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene C->D Formation of C(sp)-C(sp²) bond Pd0 Pd(0)L₂ Pd_Complex1 R-Pd(II)-X L₂ Pd0->Pd_Complex1 Oxidative Addition (R-X) Pd_Complex2 Vinyl-Pd(II) Complex Pd_Complex1->Pd_Complex2 Carbopalladation (Alkyne Insertion) Product Product Pd_Complex2->Product Termination (e.g., Reductive Elimination) Product->Pd0 Catalyst Regeneration Substrate Substrate (Alkyl-Cl + Alkyne) OxAdd Oxidative Addition (C-Cl Bond) Substrate->OxAdd Pd0 Pd(0)Lₙ Pd0->OxAdd IntraCarbo Intramolecular Carbopalladation OxAdd->IntraCarbo CyclicPd Cyclic Vinyl-Pd Intermediate IntraCarbo->CyclicPd Elim β-Hydride Elimination CyclicPd->Elim Elim->Pd0 Regeneration Product Cyclic Product Elim->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-YIELD-FCB Subject: Optimization & Troubleshooting for Sonogashira Coupling of 4-Fluorohalobenzenes with Functionalized Alkynes Status: Active Assigned Scientist: Senior Applications Specialist

Executive Summary & Core Chemistry

This guide addresses the synthesis of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene (Target Molecule). The most robust pathway is the Sonogashira Cross-Coupling reaction between a 1-halo-4-fluorobenzene and 4-chlorobut-1-yne.

While theoretically straightforward, this reaction presents unique challenges due to the presence of an alkyl chloride chain (susceptible to elimination) and the electron-withdrawing fluorine substituent.

The Reaction Scheme:



(Where X = I or Br)

Standard Operating Procedure (Optimized)

Based on field data and kinetic stability, the following protocol minimizes side reactions (Glaser coupling and dehydrohalogenation).

Materials Checklist
  • Substrate: 1-Fluoro-4-iodobenzene (preferred over bromide for milder conditions).

  • Alkyne: 4-Chlorobut-1-yne (1.2 equivalents).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2 mol%).

  • Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%).[1]

  • Base/Solvent: Triethylamine (Et3N) in THF (1:1 ratio) or pure Et3N.

Step-by-Step Protocol
  • Degassing (Critical): Charge the reaction vessel with THF and Et3N. Sparge with Argon or Nitrogen for 15-20 minutes. Oxygen is the primary cause of yield loss via alkyne homocoupling.

  • Catalyst Loading: Add Pd(PPh3)2Cl2 and CuI to the vessel under inert atmosphere. Stir for 5 minutes until the solution turns yellow/slightly cloudy.

  • Substrate Addition: Add 1-Fluoro-4-iodobenzene followed by 4-chlorobut-1-yne via syringe.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Note: If using the aryl bromide, heat to 50°C, but monitor closely for elimination of the alkyl chloride.

  • Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Dilute with EtOAc, wash with NH4Cl (sat. aq) to remove residual Copper, then brine. Dry over Na2SO4.[2][3]

Troubleshooting & FAQs

Q1: My yield is stuck at 40-50%, and I see a significant "dimer" impurity. What is happening?

Diagnosis: You are experiencing Glaser Homocoupling . Mechanism: In the presence of Oxygen, the Copper catalyst oxidizes the alkyne to form a diyne (Cl-(CH2)2-C≡C-C≡C-(CH2)2-Cl) instead of coupling it to the aryl ring. Solution:

  • Rigorous Degassing: Do not just purge the headspace. Bubble inert gas through the solvent.

  • Slow Addition: Add the alkyne slowly (dropwise) over 30 minutes. This keeps the concentration of free alkyne low relative to the oxidative addition complex (Ar-Pd-X), favoring the cross-coupling over the homocoupling.

Q2: The reaction turns black immediately, and conversion stops.

Diagnosis: Catalyst Decomposition (Pd Black formation). Cause: The active Pd(0) species is aggregating into inactive metal particles. This often happens if the phosphine ligands are oxidized or if the reaction is too hot. Solution:

  • Ligand Boost: Add excess Triphenylphosphine (PPh3) (approx. 2-4 mol%) to the mixture to stabilize the Pd(0) species.

  • Check Reagents: Ensure your amine base is distilled and free of peroxides.

Q3: I see a side product with a mass corresponding to [M-HCl].

Diagnosis: Dehydrohalogenation (Elimination). Cause: The base (Et3N) is too strong or the temperature is too high, causing the terminal alkyl chloride to eliminate, forming a vinyl group or an internal diene. Solution:

  • Switch Base: Switch to a milder inorganic base system, such as Potassium Carbonate (K2CO3) in aqueous acetone or DMF. The heterogeneous nature of inorganic bases reduces the rate of elimination on the alkyl chain.

  • Lower Temperature: strictly maintain <40°C.

Q4: Can I use 1-Fluoro-4-bromobenzene instead of the Iodide?

Answer: Yes, but it requires energy. Adjustment: Aryl bromides are less reactive toward oxidative addition. You must heat the reaction to 60-80°C. Risk: Higher heat increases the risk of the alkyl chloride elimination (see Q3). Recommendation: If you must use the bromide, switch the catalyst to Pd(dppf)Cl2 , which often exhibits higher turnover frequencies for aryl bromides.

Optimization Data & Comparison

The following table summarizes optimization runs for this specific structural class.

ParameterCondition A (Standard)Condition B (High Yield)Condition C (Green/Mild)
Aryl Halide 4-F-Ph-I 4-F-Ph-I 4-F-Ph-Br
Catalyst Pd(PPh3)2Cl2Pd(PPh3)2Cl2Pd(dppf)Cl2
Solvent DMFTHF/Et3N (1:1)Isopropanol/H2O
Base Et3NEt3NK2CO3
Temp 60°C25°C70°C
Yield 65%88% 72%
Major Impurity Elimination productHomocoupling (if O2 present)Unreacted SM

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates the Pd(0)/Pd(II) cycle and where the specific side reactions for this molecule occur.

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 4-F-Ph-I TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet + Cu-Acetylide Prod Product Release (Reductive Elimination) TransMet->Prod Yields Target Prod->Pd0 Regeneration CuAcetylide Copper Acetylide (Cu-C≡C-R) CuAcetylide->TransMet Glaser SIDE REACTION: Glaser Homocoupling (Requires O2) CuAcetylide->Glaser + O2 Alkyne Alkyne + Base (HC≡C-(CH2)2-Cl) Alkyne->CuAcetylide + CuI Elimination SIDE REACTION: HCl Elimination (High Temp/Strong Base) Alkyne->Elimination Heat/Base

Figure 1: The Sonogashira catalytic cycle showing the critical intersection of the Copper cycle (yellow) and Palladium cycle (blue). Red octagons indicate the specific failure modes for chlorobut-1-yne substrates.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4][5] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007).[5] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[5][6] Chemical Reviews, 107(3), 874-922.

  • ChemicalBook. (n.d.). 1-(4-chlorobutyl)-4-fluorobenzene synthesis and properties.

  • Liang, B., et al. (2005).[7] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[7] The Journal of Organic Chemistry, 70(1), 391–393.[7]

  • PubChem. (2025).[8] 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) and related structures.[8][9] National Library of Medicine.

Sources

How to prevent dimerization of terminal alkynes in the presence of copper catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Alkyne Dimerization (Glaser/Eglinton Coupling)

Ticket ID: #GLASER-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Severity: High (Yield Limiting / Impurity Generation)

Diagnostic Hub: Is This Your Problem?

Before we dismantle your setup, confirm that Homocoupling (Dimerization) is the root cause of your yield loss.

Common Symptoms:

  • LCMS/GCMS: You observe a byproduct with a mass of exactly

    
    .
    
  • Appearance: The reaction mixture turns green or blue (indicative of Cu(II) species) instead of the expected yellow/orange (Cu(I)).

  • Solubility: A sudden precipitation of a highly crystalline solid (diynes are often less soluble than the starting alkyne).

  • Stoichiometry: The terminal alkyne is consumed rapidly, but the cross-coupling partner (Azide or Aryl Halide) remains unreacted.

The Mechanism: Why Dimerization Happens

You are fighting the Glaser-Hay Coupling . This is not random; it is a competitive pathway driven by thermodynamics and oxygen.

When a terminal alkyne binds to Cu(I), it forms a Copper(I)-Acetylide.[1] This intermediate is the "fork in the road."

  • Path A (Desired): It reacts with your electrophile (Azide/Aryl Halide).

  • Path B (Undesired): In the presence of an oxidant (usually trace

    
    ), Cu(I) oxidizes to Cu(II). Two Cu-acetylides then undergo reductive elimination to form the diyne dimer, regenerating Cu(I).
    
Visualization: The Bifurcation Point

GlaserMechanism Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Cu(I)-Acetylide (Active Intermediate) Alkyne->CuAcetylide + Base / Cu(I) CuI Cu(I) Catalyst CuI->CuAcetylide Product Cross-Coupled Product (Triazole or Alkyne) CuAcetylide->Product Path A: Anaerobic (Fast) CuII Oxidized Cu(II)-Complex CuAcetylide->CuII Path B: Oxidation Electrophile Electrophile (R'-N3 or Ar-X) Electrophile->Product Oxygen Oxygen (O2) (The Culprit) Oxygen->CuII Oxidizes Cu Dimer Glaser Dimer (R-C≡C-C≡C-R) CuII->Dimer Reductive Elimination

Figure 1: Mechanistic bifurcation. Path A requires Cu(I); Path B is triggered by Oxygen converting Cu(I) to Cu(II).

Protocol Module A: Atmosphere Control (The Primary Fix)

The Reality: "Purging with a balloon" is often insufficient for sensitive copper chemistry. If you see dimers, you have an oxygen leak.

The Gold Standard: Freeze-Pump-Thaw (FPT)

Use this method for the solvent and liquid reagents before adding the catalyst.

  • Setup: Place solvent in a Schlenk flask (fill max 50% volume). Connect to a high-vacuum Schlenk line.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is solid.
    
    • Critical: Close the stopcock to the line before freezing to prevent condensing Argon/Nitrogen.

  • Pump: Open the stopcock to high vacuum (0.1 - 0.01 mmHg). Pump for 5–10 minutes.

    • Why: You are removing the headspace gas.[2][3]

  • Thaw: Close the stopcock (isolate from vacuum). Remove

    
     and thaw in a warm water bath.
    
    • Observation: You will see vigorous bubbling.[4] This is dissolved

      
       escaping the liquid lattice.
      
  • Repeat: Perform cycles 2–4 at least three times .

  • Backfill: After the final thaw, backfill with high-purity Argon.

Comparison of Degassing Methods

MethodOxygen Removal EfficiencyRecommended For
Freeze-Pump-Thaw >99.9% (Excellent)Reaction optimization, catalytic studies, sensitive kinetics.
Sparging (Bubbling) ~95% (Good)Routine synthesis, large volumes (>100mL). Note: Must sparge for >15 mins.
Sonication + Vacuum ~90% (Fair)HPLC solvents only. Not recommended for Cu-catalysis.
Balloon Purge <80% (Poor)Do not use if dimerization is a known issue.

Protocol Module B: Reaction Engineering

If atmosphere control fails, you must engineer the kinetics to favor cross-coupling over homocoupling.

Scenario 1: Sonogashira Coupling (Pd/Cu)

The Fix: "Starve" the Dimerization Pathway The rate of dimerization is second-order with respect to [Alkyne]. The cross-coupling is first-order. Therefore, keeping [Alkyne] low suppresses dimerization.

Protocol:

  • Load the Aryl Halide, Pd catalyst, Cu catalyst, and Base into the flask.

  • Dissolve the Terminal Alkyne in a separate, degassed syringe.

  • Syringe Pump Addition: Add the alkyne solution slowly over 1–2 hours.

    • Result: The alkyne reacts with the Pd-cycle immediately upon entry, leaving no excess alkyne to dimerize on the Cu-cycle.

Advanced Option: Copper-Free Sonogashira If the substrate is extremely prone to dimerization, eliminate Copper entirely.[5]

  • Catalyst: Use PdCl2(PPh3)2 (2-5 mol%) or Pd(OAc)2/XPhos.

  • Base: Increase base strength (e.g., Pyrrolidine or Piperidine).

  • Temp: Increase to 60–80°C (Copper-free requires higher activation energy).

Scenario 2: CuAAC (Click Chemistry)

The Fix: Sacrificial Reductants & Ligand Shielding In biological or aqueous systems, FPT is impossible. You must chemically scavenge oxygen.

Protocol:

  • Ligand Selection: Use THPTA or TBTA .

    • Why: These ligands wrap around the Cu(I), sterically hindering the formation of the dinuclear species required for dimerization.

  • Reducing Agent: Always use Sodium Ascorbate (5–10 eq. relative to Cu).[5][6][7][8][9][10][11][12]

    • Mechanism:[6][8][11][13][14][15][16] Ascorbate instantly reduces any formed Cu(II) back to Cu(I) before it can facilitate the Glaser coupling.

  • Reagent Order:

    • Mix Alkyne + Azide + Solvent.

    • Add Ligand + CuSO4 (pre-mixed complex).

    • Add Sodium AscorbateLAST .

Troubleshooting Logic Flow

Use this decision matrix to determine your next step.

Troubleshooting Start Problem: Alkyne Dimer Detected ReactionType Identify Reaction Type Start->ReactionType Sono Sonogashira (Pd/Cu) ReactionType->Sono Click CuAAC (Click) ReactionType->Click CheckColor Is solution Green/Blue? Sono->CheckColor GreenYes Yes: O2 Leak CheckColor->GreenYes Cu(II) present GreenNo No: Kinetic Issue CheckColor->GreenNo Cu(I) intact FixFPT Action: Perform Freeze-Pump-Thaw GreenYes->FixFPT FixSlow Action: Syringe Pump Addition or Cu-Free Protocol GreenNo->FixSlow CheckAsc Is Ascorbate present? Click->CheckAsc AscNo No CheckAsc->AscNo AscYes Yes CheckAsc->AscYes FixAsc Action: Add 5 eq. Na-Ascorbate AscNo->FixAsc CheckLigand Using THPTA/TBTA? AscYes->CheckLigand LigandNo No (Ligand Free) CheckLigand->LigandNo FixLigand Action: Add THPTA (5:1 ratio to Cu) LigandNo->FixLigand

Figure 2: Troubleshooting decision matrix for alkyne dimerization.

Frequently Asked Questions (FAQ)

Q: My Sonogashira reaction turns black immediately. Is this dimerization? A: Not necessarily. A rapid black precipitate usually indicates Palladium Black formation (catalyst decomposition). This happens if the reaction is too hot or the ligand is insufficient. However, if the solution turns Green , that is Copper oxidation, which will lead to dimerization.

Q: Can I use CuI for Click chemistry to avoid using Ascorbate? A: You can, but it is risky. CuI is unstable in solution and readily oxidizes to Cu(II) with trace air. If you use CuI, you must use a stabilizing ligand (like TBTA) and strictly exclude oxygen. The CuSO4 + Ascorbate method is generally more robust against dimerization because the Ascorbate acts as a continuous "scrubber" for oxidized copper [1].

Q: Does the rate of stirring affect dimerization? A: Indirectly, yes. If you have an oxygen leak (e.g., a poor septum), vigorous stirring increases the gas-liquid mass transfer of oxygen into the solvent, accelerating dimerization. Ensure your system is sealed tight.

Q: I am doing a reaction on DNA/Proteins. I can't freeze-pump-thaw. What now? A: Use the THPTA ligand.[8] It was specifically designed to protect biomolecules and suppress side reactions. Use a ratio of 5:1 (Ligand:Cu).[8] Also, ensure your buffers are degassed by sparging with Argon for 30 minutes before use [2].

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[17] Chemical Reviews, 107(3), 874–922.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.

Sources

Technical Support Center: Mastering Temperature Control in Exothermic Organometallic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing exothermic reactions involving organometallic reagents. This resource is designed for researchers, scientists, and drug development professionals who handle these powerful yet hazardous reagents. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and practical insights to ensure the safety, efficiency, and reproducibility of your experiments.

Introduction: The Double-Edged Sword of Organometallic Reactivity

Organometallic reagents, such as Grignard reagents and organolithiums, are invaluable tools in modern synthetic chemistry, enabling the formation of new carbon-carbon bonds with remarkable efficiency.[1][2][3] However, their high reactivity is intrinsically linked to significant exothermicity.[4][5] Failure to adequately control the heat generated during these reactions can lead to a host of problems, from reduced product yield and selectivity to dangerous thermal runaway events.[5][6][7][8] This guide provides a structured approach to understanding, anticipating, and managing these thermal challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of exothermic organometallic reactions and the principles of temperature control.

Q1: What makes organometallic reactions so exothermic?

A1: The high exothermicity of many organometallic reactions stems from the polar nature of the metal-carbon bond.[3][4] In reagents like organolithiums and Grignard reagents, the carbon atom is significantly more electronegative than the metal, resulting in a partial negative charge on the carbon.[2] This makes the carbon atom highly nucleophilic and basic.[1][3] The reactions of these reagents, particularly with electrophiles like carbonyl compounds or protic sources, lead to the formation of more stable, lower-energy bonds, releasing the difference in bond energy as substantial heat.

Q2: What is a "thermal runaway" and why is it a major concern?

A2: A thermal runaway is a hazardous situation where the heat generated by an exothermic reaction exceeds the rate of heat removal from the system.[5] This imbalance leads to an increase in the reaction temperature, which in turn accelerates the reaction rate, generating even more heat.[5][7] This vicious cycle can cause a rapid and uncontrolled rise in temperature and pressure, potentially leading to boiling over of the reaction mixture, vessel rupture, and even explosions.[7][8] Many organometallic reagents are also pyrophoric, meaning they can ignite spontaneously on contact with air, adding a significant fire risk to a runaway scenario.[9][10][11][12]

Q3: How does the choice of solvent affect temperature control?

A3: The solvent plays a crucial role in managing reaction exotherms in several ways:

  • Heat Sink: The solvent acts as a heat sink, absorbing the energy released by the reaction.[13] Solvents with a higher heat capacity can absorb more heat for a given temperature rise.

  • Reaction Rate: The choice of solvent can influence the reaction rate and, consequently, the rate of heat generation.[14][15] For instance, a more polar solvent might stabilize charged intermediates, accelerating the reaction.

  • Boiling Point: A solvent with a low boiling point can limit the maximum temperature of the reaction, but it can also lead to pressure buildup if the heat generation is too rapid.

  • Viscosity: The viscosity of the solvent affects mixing efficiency, which is critical for uniform heat distribution.

Q4: What is reaction calorimetry and why is it important for process safety?

A4: Reaction calorimetry is an experimental technique used to measure the heat evolved or absorbed during a chemical reaction under controlled conditions.[16][17][18] It provides crucial data for safe process scale-up, including the total heat of reaction, the rate of heat release, and the adiabatic temperature rise (the theoretical temperature increase if no heat is removed).[16][17] This information is vital for designing appropriate cooling systems and identifying potentially hazardous conditions before scaling up a reaction.[19]

Section 2: Proactive Temperature Control Strategies

Effective temperature management begins with careful planning and setup. This section outlines key proactive measures.

Q1: How do I select the appropriate cooling method for my reaction?

A1: The choice of cooling method depends on the target temperature and the anticipated rate of heat generation. A systematic approach is recommended:

G start Assess Reaction Scale and Exothermicity temp_range Determine Target Reaction Temperature start->temp_range slow_exo Slow/Moderate Exotherm temp_range->slow_exo > 0°C salt_ice Salt-Ice Baths (-5 to -20°C) temp_range->salt_ice 0 to -20°C dry_ice Dry Ice/Solvent Slurries (-40 to -78°C) temp_range->dry_ice -20 to -80°C ln2 Liquid Nitrogen Baths (<-90°C) temp_range->ln2 < -80°C ice_bath Ice-Water Bath (0°C) slow_exo->ice_bath fast_exo Rapid/Strong Exotherm monitoring Continuous Monitoring Required? dry_ice->monitoring ln2->monitoring cryocooler Mechanical Cryocooler long_term Long-Term/Unattended Reaction? monitoring->long_term long_term->dry_ice No long_term->cryocooler Yes

Caption: Decision workflow for selecting a cooling method.

For small-scale reactions with moderate exotherms, an ice-water bath (0°C) or a salt-ice mixture may be sufficient.[20][21] For lower temperatures, dry ice mixed with a suitable solvent (e.g., acetone or isopropanol to reach -78°C) is a common choice.[21][22][23] Liquid nitrogen can be used for even lower temperatures, but care must be taken to avoid condensation of liquid oxygen.[20] For long-duration or unattended reactions, a mechanical cryocooler offers the best temperature stability.[23][24]

Q2: What are the best practices for setting up my reaction to ensure efficient heat transfer?

A2: Efficient heat transfer is paramount.[25][26] Consider the following:

  • Vessel Geometry: A tall, narrow reaction vessel has a higher surface-area-to-volume ratio than a short, wide one, facilitating better heat exchange with the cooling bath.

  • Stirring: Vigorous and efficient stirring is crucial to ensure uniform temperature throughout the reaction mixture and to prevent the formation of localized hotspots. A mechanical stirrer is generally more effective than a magnetic stir bar, especially for viscous solutions or larger volumes.

  • Thermometer Placement: The thermometer or temperature probe should be placed in the reaction mixture, not in the cooling bath, to accurately reflect the internal reaction temperature. Ensure the probe tip is submerged below the liquid surface but not touching the vessel walls.

  • Rate of Addition: Adding the organometallic reagent slowly and dropwise to the reaction mixture allows the cooling system to dissipate the heat as it is generated, preventing accumulation.[15][27] An addition funnel is a standard tool for this purpose.[27]

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides a question-and-answer guide to troubleshoot common problems.

Q1: My reaction temperature is rising rapidly despite being in a cooling bath. What should I do?

A1: A rapid temperature increase is a sign that the rate of heat generation is exceeding the rate of heat removal, a precursor to a thermal runaway.[5] Immediate action is required:

G start Rapid Temperature Rise Detected stop_addition 1. Stop Reagent Addition Immediately start->stop_addition enhance_cooling 2. Enhance Cooling stop_addition->enhance_cooling add_coolant Add more dry ice/ice to the bath enhance_cooling->add_coolant dilute 3. Dilute the Reaction (if safe) add_coolant->dilute add_solvent Add pre-chilled anhydrous solvent dilute->add_solvent quench 4. Prepare for Emergency Quench add_solvent->quench monitor 5. Monitor Temperature Continuously quench->monitor stable Temperature Stabilizes monitor->stable not_stable Temperature Continues to Rise monitor->not_stable evacuate Evacuate and Alert Safety Personnel not_stable->evacuate

Caption: Emergency response workflow for a temperature spike.

  • Stop the addition of the organometallic reagent immediately. This is the most critical first step to prevent adding more fuel to the exothermic process.

  • Enhance cooling. Add more of the cooling agent (e.g., dry ice, ice) to the bath. Ensure the cooling bath is in good contact with the reaction flask.

  • Dilute the reaction mixture. If it is safe to do so, adding pre-chilled, anhydrous solvent can help to absorb the excess heat and slow the reaction rate by lowering the concentration of reactants.[27]

  • Prepare for an emergency quench. If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a less reactive quenching agent like isopropanol, followed by more reactive ones if necessary.[28] This is a last resort as it will terminate the desired reaction.

  • If the situation cannot be controlled, alert colleagues, activate any laboratory emergency systems, and evacuate the area.

Q2: I suspect localized hotspots are forming in my reaction, even though the bath temperature is stable. How can I confirm and prevent this?

A2: Localized hotspots can occur due to poor mixing or a very fast, highly exothermic reaction.[8][29] These can lead to side reactions and decomposition.

  • Confirmation: While direct measurement is difficult without specialized probes, visual cues such as charring or color changes near the point of reagent addition can indicate hotspots.

  • Prevention:

    • Improve Agitation: Switch from a magnetic stirrer to an overhead mechanical stirrer for more efficient mixing.

    • Slow Down Addition: Decrease the rate of reagent addition to allow for better heat dissipation.

    • Subsurface Addition: If possible, use a cannula or a long-needled syringe to introduce the reagent below the surface of the reaction mixture, which can aid in its rapid dispersion.

    • Dilution: Running the reaction at a lower concentration can also help mitigate localized heating.[27]

Q3: The quenching of my reaction is violently exothermic. How can I perform a controlled quench?

A3: Quenching unreacted organometallic reagents is often highly exothermic and must be done with extreme care.[30] A violent quench indicates that a large amount of the reactive reagent remains.

  • Cool the reaction mixture thoroughly before beginning the quench.[27][28]

  • Use a less reactive quenching agent first. Instead of directly adding water, start with a less reactive protic source like isopropanol.[28] Add it slowly and dropwise, monitoring the temperature.

  • Follow with more reactive agents. Once the initial exotherm from the isopropanol addition has subsided, you can then slowly add methanol, followed by water to ensure all the organometallic reagent is consumed.[28]

  • Dilute the reaction mixture with an inert solvent like toluene or hexane before quenching.[28][31] This provides a larger thermal mass to absorb the heat generated.

Section 4: Data Tables and Protocols

Table 1: Common Laboratory Cooling Baths
Cooling AgentSolventAchievable Temperature (°C)Notes
IceWater0Most basic cooling bath.
IceNaCl (saturated)-5 to -20Freezing point depression of water.[20][21]
Dry IceAcetonitrile-40
Dry IceAcetone-78Very common, but acetone is flammable.[21][22][23]
Dry IceIsopropanol-78Less volatile and flammable than acetone.
Liquid NitrogenDichloromethane-92
Liquid NitrogenDiethyl Ether-116Use with caution due to flammability and potential for oxygen condensation.

Source: Adapted from various sources.[20][21][22][23]

Experimental Protocol: Standard Quenching of a Pyrophoric Organometallic Reagent

This protocol is a general guideline and should be adapted based on the specific reagents and scale of the reaction. Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves. [9][11]

  • Inert Atmosphere: Ensure the reaction flask containing the excess organometallic reagent is under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction flask to 0°C or lower using an appropriate cooling bath (e.g., an ice-water bath).[28]

  • Dilution: Dilute the reaction mixture by slowly adding a pre-chilled, anhydrous, high-boiling point inert solvent such as toluene or hexane.[28] This helps to manage the exotherm.

  • Initial Quench: Slowly and dropwise, add isopropanol to the cooled, stirred solution.[28] Monitor the internal temperature and the rate of any gas evolution. If the temperature rises significantly, pause the addition until it subsides.[27]

  • Secondary Quench: Once the addition of isopropanol no longer produces a noticeable exotherm, slowly add methanol in a similar dropwise manner.[28]

  • Final Quench: After the exotherm from the methanol addition ceases, cautiously add water dropwise to ensure complete neutralization of any remaining reactive material.[28]

  • Neutralization: Once the quenching is complete and the mixture has been allowed to warm to room temperature, it can be neutralized (e.g., with dilute acid) before proceeding with the workup.[31]

References

  • List of cooling baths. (n.d.). Google Cloud.
  • Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche - EPFL. (n.d.). EPFL.
  • Cooling bath - Wikipedia. (n.d.). Wikipedia.
  • Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety. (n.d.). University of Washington.
  • The Safe Use of Pyrophoric Reagents - Columbia | Research. (n.d.). Columbia University.
  • Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes - Farabi University. (n.d.). Farabi University.
  • Cooling baths - Chemistry LibreTexts. (2025, March 21). Chemistry LibreTexts.
  • Cooling Bath - Scientific | Lab Equipment - AfriFusion. (n.d.). AfriFusion.
  • Magic Formulas: Cooling Baths - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • Mielke, E., Plouffe, P., Koushik, N., Eyholzer, M., Gottsponer, M., Kockmann, N., Macchi, A., & Roberge, D. M. (2017). Local and overall heat transfer of exothermic reactions in microreactor systems. Reaction Chemistry & Engineering, 2(5), 763–775. [Link]

  • SAFE OPERATING PROCEDURE PYROPHORIC REAGENTS ORGANOLITHIUM REAGENTS. (n.d.). University of California, Irvine.
  • Cherkasov, N. (2021, August 2). How to calculate heat transfer in continuous flow applications. Stoli Chem.
  • Procedures for Safe Use of Pyrophoric Liquid Reagents | Chemistry and Biochemistry. (n.d.). UCLA.
  • Pyrophoric Materials Guidelines | Utah Chemistry. (n.d.). University of Utah.
  • Solvent effects - Wikipedia. (n.d.). Wikipedia.
  • Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021, December 17). Fauske & Associates.
  • Quenching Reactive Substances - KGROUP. (2006, October 27). Virginia Tech.
  • Brown, C., & Chen, J. (n.d.). Heat transfer and thermodynamic analysis of synthesis gas production processes in chemical reactors with integrated heat exchangers by steam reforming. eScholarship.org.
  • Lesson 6: Exothermic Tank Reactor. (n.d.). MIT OpenCourseWare.
  • Use of Solvents - ACS GCI Pharmaceutical Roundtable. (n.d.). American Chemical Society.
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  • Chemical Process Safety | Techniques & Equipment - Mettler Toledo. (n.d.). Mettler Toledo.
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  • Chemical Reactivity - MSU chemistry. (n.d.). Michigan State University.
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  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (n.d.). Chemical Industry Journal.
  • impact of solvent and temperature on ethoxymethoxymagnesium reaction outcomes - Benchchem. (n.d.). Benchchem.
  • Chemical Processes: Risk Assessment by Calorimetry - SETARAM. (n.d.). SETARAM.
  • Large scale calorimetry - IChemE. (n.d.). IChemE.
  • How to slow down a runaway reaction - Quora. (2020, October 21). Quora.
  • 13.8: Organometallic Reagents - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • Ch 14: Reactivity of Organometallics - University of Calgary. (n.d.). University of Calgary.
  • Rapid Temperature Control of Chemical Exothermic Reactions - YouTube. (2024, July 17). YouTube.
  • Experience with Scale-Up of Low-Temperature Organometallic Reactions in Continuous Flow | Organic Process Research & Development. (n.d.). ACS Publications.
  • Chemical Redox Agents for Organometallic Chemistry - ACS Publications. (n.d.). ACS Publications.
  • Effect of solvents on the curing and properties of fully bio-based thermosets for coatings. (2025, August 6). Nature.
  • US3175015A - Method of controlling exothermic reactions and apparatus therefor - Google Patents. (n.d.). Google Patents.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • Technical Support Center: Effective Quenching Methods for Grignard Reactions - Benchchem. (n.d.). Benchchem.
  • Recommended Practice 101 - Control of the Hazards Associated with Reactive Chemicals - ioMosaic. (n.d.). ioMosaic.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (2022, January 26). MDPI.
  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention - IRJET. (2022, November 15). IRJET.
  • Practical approach to prediction and prevention of runaway reactions - ResearchGate. (2020, November 1). ResearchGate.
  • Runaway Reaction - Gexcon Incident Investigation. (n.d.). Gexcon.
  • Organometallic Chemistry Help : r/chemhelp - Reddit. (2024, October 10). Reddit.
  • 13.1: Introduction to Organometallic Chemistry. (2026, January 8). Chemistry LibreTexts.
  • Li, A. (2022, May 24). Basic Reaction Mechanisms of Organometallic Catalysis. Medium.

Sources

Characterization of unexpected byproducts in the synthesis of alkyne derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket Focus: Unexpected Byproducts

Welcome to the Alkyne Synthesis Support Hub. As Senior Application Scientists, we know that alkyne chemistry—from Sonogashira couplings to CuAAC "click" reactions—is deceptively simple. The triple bond is a high-energy spring loaded with potential, but that same reactivity often leads to "ghost" peaks and inexplicable yield losses.

This guide is not a textbook; it is a troubleshooting engine designed to diagnose your impure spectra and provide mechanistic fixes.

Ticket #001: The "Glaser" Ghost (Homocoupling)

User Report: "I attempted a Sonogashira coupling between a terminal alkyne and an aryl iodide. The mass spec shows a peak at


, and my NMR shows perfect symmetry but no aryl group."
Diagnosis: Oxidative Homocoupling (Glaser/Hay Reaction)

You have created a symmetrical 1,3-diyne instead of your cross-coupled product. This is the most common failure mode in copper-catalyzed alkyne chemistry.

The Mechanism (Why it happened): Copper(I) acetylides are intermediates in the Sonogashira cycle.[1] However, in the presence of Oxygen (


) , these species undergo oxidative dimerization. The copper acts as a bridge, transferring an electron to oxygen and coupling two alkyne units. This reaction is so fast it often outcompetes the transmetallation to Palladium [1].
Visualization: The Divergent Pathway

The following diagram illustrates the critical decision point where Oxygen hijacks your catalytic cycle.

GlaserCoupling Start Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu(I)-Acetylide (Intermediate) Start->Cu_Acetylide Deprotonation Cu_Cat Cu(I) Catalyst + Base Cu_Cat->Cu_Acetylide Cross_Path Pd(0)-Ar-X (Inert Atmosphere) Cu_Acetylide->Cross_Path Transmetallation Error_Path Oxygen (O2) (Leak/Air) Cu_Acetylide->Error_Path Oxidation Product Desired Product (R-C≡C-Ar) Cross_Path->Product Reductive Elimination Byproduct Glaser Dimer (R-C≡C-C≡C-R) Error_Path->Byproduct Homocoupling

Caption: Divergence of Cu-acetylide intermediate: Inert conditions favor cross-coupling (Green), while Oxygen triggers homocoupling (Red).

Protocol: The "Freeze-Pump-Thaw" Standard

Sparging with argon is often insufficient for sensitive kinetics. Use this rigorous degassing method:

  • Seal: Place solvent/reagents in a Schlenk tube or heavy-walled flask.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open to high vacuum (5–10 min). Note: The solvent is frozen, so you are removing headspace gas.

  • Thaw: Close the flask, remove from

    
    , and thaw in a warm water bath. Gas bubbles will evolve.
    
  • Repeat: Cycle steps 2–4 at least three times .

  • Backfill: Fill with Argon/Nitrogen only after the final thaw.

Ticket #002: The "Missing" Alkyne (Hydration)

User Report: "My starting material is gone, but the product peak is missing in IR (


). I see a new carbonyl signal around 1700 

."
Diagnosis: Metal-Assisted Hydration

Your alkyne has reacted with adventitious water to form a ketone (Markovnikov) or aldehyde.[2][3][4]

The Mechanism: Alkynes are electron-rich. In the presence of Lewis acids (residual Cu, Pd, Fe, or even acidic silica gel) and trace water, the triple bond undergoes electrophilic attack. This forms an enol intermediate, which rapidly tautomerizes into the thermodynamically stable carbonyl compound [2].[2][3]

Data: Distinguishing Alkyne vs. Hydration Product

Use this table to confirm the transformation in your NMR data.

FeatureTerminal Alkyne (

)
Hydration Product (Methyl Ketone)

H NMR

ppm (Triplet/Singlet)

ppm (Singlet,

-methyl)

C NMR

ppm (Alkyne carbons)

ppm (Carbonyl carbon)
IR Spec Weak/Sharp

Strong

Mass Spec


Corrective Action
  • Dry Solvents: Ensure solvents are anhydrous (Karl Fischer titration < 50 ppm).

  • Acidity Check: Avoid acidic workups for electron-rich alkynes.

  • Scavenger Resins: If using metal catalysts, filter through a thiol-based scavenger resin immediately after reaction to prevent post-workup hydration.

Ticket #003: The "Green" Product (Copper Entrapment)

User Report: "I performed a CuAAC 'click' reaction. The yield is good, but the white solid product has turned green/blue after sitting on the bench."

Diagnosis: Triazole-Copper Coordination

The 1,2,3-triazole ring formed in click chemistry is an excellent ligand for copper. The "green" color indicates oxidation of residual Cu(I) to paramagnetic Cu(II), which is trapped inside your product lattice [3].

Impact:

  • False Yield: Copper salts inflate the mass.

  • NMR Broadening: Paramagnetic Cu(II) causes relaxation issues, broadening your proton signals.

  • Toxicity: Critical failure for biological applications.

Protocol: EDTA Chelation Wash

Standard chromatography often fails to strip copper from triazoles. Use this chelation extraction:

  • Dissolve: Dissolve the crude reaction mixture in DCM or Chloroform.

  • Prepare Buffer: Make a 0.1 M solution of EDTA (disodium ethylenediaminetetraacetate) adjusted to pH 7–8 with

    
    .
    
  • Wash: Extract the organic layer with the EDTA solution 3 times .

    • Visual Cue: The aqueous layer will turn blue (Cu-EDTA complex).[5]

    • Endpoint: Continue washing until the aqueous layer remains colorless.[5]

  • Dry: Dry organic layer over

    
     and concentrate.
    

Ticket #004: Isomerization (The Moving Pi-System)

User Report: "I synthesized an internal alkyne, but I see small peaks corresponding to a terminal alkyne or allene in the NMR."

Diagnosis: Base-Catalyzed Isomerization ("Zipper" Reaction)

If you used a strong base (e.g., KOtBu, NaH) or heated the reaction significantly, the triple bond may have migrated.

The Mechanism: Bases can deprotonate the propargylic position. The resulting anion is stabilized by resonance (propargyl/allenyl anion). Reprotonation can occur at the opposite end, shifting the pi-system. This "walk" continues until the thermodynamic sink is reached—often a conjugated system or a terminal acetylide (if the base is strong enough to deprotonate the terminal C-H, locking it in place) [4].

Visualization: The Isomerization Flowchart

Isomerization Internal Internal Alkyne (R-CH2-C≡C-R) Anion Propargyl/Allenyl Anion (Resonance Hybrid) Internal->Anion Deprotonation Base Strong Base / Heat Base->Anion Allene Allene Intermediate (R-CH=C=CH-R) Anion->Allene Reprotonation (Kinetic) Terminal Terminal Alkyne (Zipper Product) Anion->Terminal Thermodynamic Sink (if Base > pKa 25) Allene->Anion Re-deprotonation

Caption: Base-catalyzed migration. Internal alkynes equilibrate with allenes; strong bases drive the equilibrium to terminal alkynes (Zipper).[6]

Corrective Action
  • Base Selection: Switch to inorganic bases (

    
    , 
    
    
    
    ) which are less likely to deprotonate propargylic carbons compared to alkoxides.
  • Temperature: Lower the reaction temperature. Isomerization has a higher activation energy than most Pd/Cu coupling cycles.

References

  • Glaser, C. (1869).[7][8] "Beiträge zur Kenntnis des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism for oxidative homocoupling).

  • Kutney, M. & Turnbull, K. (2019). "Alkyne Hydration: Mechanisms and Synthetic Applications." OpenOChem. (Detailed review of acid-catalyzed hydration pathways).

  • Meldal, M. & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. (Discusses Cu-triazole coordination and removal).

  • Brown, C. A. & Yamashita, A. (1975). "Saline hydrides and superbases in organic reactions. IX. Acetylene zipper reaction." Journal of the American Chemical Society. (Mechanism of base-catalyzed alkyne migration).

Sources

Technical Support Center: Stereoselectivity Refinement & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Refinement of Reaction Conditions for Improved Stereoselectivity
Persona: Senior Application Scientist (Catalysis & Synthesis)

Introduction

Welcome to the Advanced Catalysis Support Center. If you are reading this, you are likely facing a "selectivity plateau"—your reaction works, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is insufficient for clinical progression or publication.

In this guide, we move beyond basic screening. We treat stereoselectivity not as a random variable, but as a predictable outcome of competing transition state energies (


) . Every protocol below is designed to probe the specific non-covalent interactions (NCIs) and kinetic parameters driving your specific transformation.

Module 1: Temperature & Kinetic Control

User Question:

"I have scaled up my reaction, and the enantioselectivity dropped from 95% to 88%. I tried cooling it down further, but the selectivity didn't improve. Why?"

Technical Diagnosis:

You are likely observing a failure of the Isokinetic Relationship or a shift in the rate-determining step (RDS) due to heat transfer inefficiencies at scale. Simply cooling a reaction does not guarantee higher selectivity if the reaction enters a region where entropy (


) overwhelms enthalpy (

), or if the catalyst aggregates at lower temperatures (see Module 4).
Troubleshooting Protocol: The Eyring Analysis

Do not guess the temperature. Measure the sensitivity of your reaction to temperature changes.

  • Run parallel reactions at 4 distinct temperatures (e.g., -20°C, 0°C, 20°C, 40°C).

  • Calculate

    
     : This is derived from your enantiomeric ratio (er).
    
  • Plot

    
     vs. 
    
    
    
    (Kelvin)
    .
OutcomeInterpretationAction
Linear Plot Standard Arrhenius behavior.Extrapolate to find the theoretical max ee. If the slope is shallow, temperature tuning is futile; change the ligand.
Non-Linear (Curved) Change in RDS or catalyst resting state.Stop cooling. The mechanism changes at low T. You must optimize the catalyst structure, not the temperature.
Inversion Entropy/Enthalpy trade-off.There is an "inversion temperature" (

) where selectivity flips.[1] Operate far from

.
Visualization: Temperature Optimization Logic

TemperatureLogic node_start Issue: Selectivity Plateau with Temperature node_eyring Perform Eyring Analysis (Plot ln(er) vs 1/T) node_start->node_eyring node_linear Linear Plot node_eyring->node_linear node_nonlinear Non-Linear/Curved node_eyring->node_nonlinear node_enthalpy Enthalpy Driven (Steep Slope) node_linear->node_enthalpy High Sensitivity node_entropy Entropy Driven (Shallow Slope) node_linear->node_entropy Low Sensitivity node_mech_change Mechanism Change (Catalyst Aggregation?) node_nonlinear->node_mech_change node_action1 Decrease T (Selectivity will improve) node_enthalpy->node_action1 node_action2 Change Ligand Scaffold (T-tuning ineffective) node_entropy->node_action2 node_action3 Check Non-Linear Effects (See Module 4) node_mech_change->node_action3

Figure 1: Decision tree for interpreting Eyring plots in asymmetric catalysis.

Module 2: Solvent Effects & Non-Covalent Interactions

User Question:

"I switched from DCM to THF to improve solubility, but my dr collapsed. How do I choose a solvent rationally?"

Technical Diagnosis:

Solvents are not just media; they are ligands. In asymmetric catalysis, the solvent defines the dielectric environment (stabilizing charged transition states) and competes for H-bonding sites . A drop in selectivity often indicates that the solvent is disrupting the specific Non-Covalent Interactions (NCIs) required for rigid transition state organization.

The "Solvent-Grid" Protocol

Do not screen random solvents. Screen solvent classes based on physical parameters.

Step 1: Define the Dominant Interaction

  • H-Bonding Catalysis (e.g., Thioureas, Phosphoric Acids): Avoid strong H-bond acceptors (DMSO, MeOH) which compete with the substrate.

  • Ion-Pairing Catalysis: Requires low dielectric constants (

    
    ) to keep the tight ion pair together.
    

Step 2: The Screening Matrix Select one from each quadrant to triangulate the optimal environment.

Solvent ClassParameter FocusTypical CandidatesEffect on Selectivity
Non-Polar / Non-Coordinating Low

, Low H-bond accepting
Toluene, Hexane, CyclohexanePromotes tight ion-pairing; maximizes aggregation (risk).
Polar / Non-Coordinating High

, Low H-bond accepting
DCM, Chloroform, FluorobenzeneStabilizes dipoles without blocking catalyst active sites. Often optimal for H-bond donors.
Coordinating (Lewis Basic) High Donor Number (DN)THF, Et2O, MTBECan disrupt metal-ligand binding or H-bonding networks. Use only if background reaction is slow.
Protogenic H-bond DonorTFE, HFIP (Fluorinated Alcohols)Advanced: Can activate substrates via H-bonding or stabilize leaving groups.

Key Insight: Fluorinated Alcohols (HFIP, TFE) are "magic solvents" in modern catalysis. They stabilize cationic transition states and form H-bond networks that can amplify stereoselectivity, a phenomenon well-documented in recent reviews [1].

Module 3: Catalyst Optimization (The Sigman Approach)

User Question:

"I have a 'hit' with 60% ee. I've tried adding methyl groups to the ligand, but it's random. How do I design the next ligand?"

Technical Diagnosis:

You are relying on "flat" structure-activity relationships. Modern optimization uses multidimensional parameterization . Selectivity correlates with specific steric and electronic descriptors (Sterimol parameters, NBO charges), as pioneered by the Sigman Lab [2].

Protocol: Parameter-Driven Ligand Scanning

Instead of making 50 random ligands, make 5 that span the "parameter space."

  • Electronic Tuning (Hammett Plot):

    • Synthesize ligands with electron-donating (OMe) and withdrawing (CF3, NO2) groups at the remote positions.

    • Logic: If electron-deficient ligands increase ee, the transition state likely involves a buildup of negative charge on the ligand or requires a more Lewis-acidic metal center.

  • Steric Mapping (The Quadrant Model):

    • Most chiral catalysts (Box, Phosphoric Acids, Salen) function by blocking specific quadrants of space.

    • Test: Bulky groups (t-Bu, Ad) vs. Flat groups (Ph, Anthracene).

    • Analysis: If "flat" extended aromatics work better than "bulky" aliphatic groups, your selectivity is driven by

      
      -
      
      
      
      stacking
      (dispersive interactions), not just steric repulsion [2].

Module 4: Additives & Non-Linear Effects (NLE)

User Question:

"My catalyst is 99% enantiopure, but the product is only 90% ee. However, if I use a lower purity catalyst (50% ee), the product ee drops disproportionately. What is happening?"

Technical Diagnosis:

You are observing a Non-Linear Effect (NLE) .[2][3][4][5][6] This is the "smoking gun" for catalyst aggregation.

  • (-)-NLE (Negative): The heterochiral dimer (R,S-catalyst) is more stable or less reactive than the homochiral dimer (R,R-catalyst). This drains the active catalyst pool.

  • (+)-NLE (Positive/Amplification): The heterochiral dimer is an inactive "sink," leaving the remaining homochiral monomer to catalyze the reaction with high fidelity.

Troubleshooting Protocol: The Kagan Analysis

Use NLEs to diagnose aggregation state [3].

  • Experiment: Run the reaction using catalyst with varying ee (e.g., 10%, 25%, 50%, 75%, 100%).

  • Plot: Product ee (

    
    ) vs. Catalyst ee (
    
    
    
    ).
  • Diagnosis & Fix:

Curve ShapeDiagnosisSolution
Linear Monomeric active species.Optimization must focus on ligand design (Module 3).
Positive Non-Linear (+) Asymmetric Amplification. The system is auto-purifying.Good news. You can use cheaper, lower-ee ligands without sacrificing product quality.
Negative Non-Linear (-) Reservoir Effect. The active catalyst is being trapped in heterochiral aggregates.Additives Required. Add urea, molecular sieves, or a non-coordinating counter-ion (BArF) to break the aggregates.
Visualization: Non-Linear Effects Logic

NLE_Logic node_linear Linear (y=x) Monomer Active node_action_lin Action: Tune Ligand Sterics node_linear->node_action_lin node_pos (+) NLE Amplification (Curve Up) node_action_pos Action: Use Lower ee Ligand (Cost Saving) node_pos->node_action_pos node_neg (-) NLE Depletion (Curve Down) node_action_neg Action: Add Disaggregating Agents (Urea/Ba) node_neg->node_action_neg node_input Plot ee(prod) vs ee(cat) node_input->node_linear Straight Line node_input->node_pos Convex node_input->node_neg Concave

Figure 2: Interpreting Non-Linear Effects (NLE) to diagnose catalyst aggregation states.

References

  • Solvent Effects & Fluorinated Alcohols

    • Title: Solvent effects on stereoselectivity: more than just an environment.[1]

    • Source: Chemical Society Reviews (RSC).[1]

    • URL:[Link]

  • Multidimensional Parameterization (Sigman Lab)

    • Title: Physical Organic Chemistry in Catalyst Design using Multidimensional Optimiz
    • Source: Sigman Lab (University of Utah).
    • URL:[Link]

  • Non-Linear Effects (NLE): Title: Nonlinear Effects in Asymmetric Catalysis: A Personal Account (Henri Kagan). Source: Synlett (Thieme Connect).

Sources

Validation & Comparative

Confirming the structure of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmaceutical intermediates, precise structural confirmation is non-negotiable. 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene (CAS: 1183278-95-6) serves as a critical electrophilic building block for antipsychotic pharmacophores (e.g., butyrophenone derivatives).[1] While NMR spectroscopy confirms connectivity, it fails to elucidate the static three-dimensional conformation and intermolecular halogen bonding networks that dictate solid-state stability and reactivity.[1]

This guide details the protocol for confirming this structure using Single Crystal X-ray Diffraction (SC-XRD), comparing its efficacy against standard spectroscopic alternatives.

The Comparative Landscape: Why X-ray?

For a molecule containing a rigid alkyne spacer and a flexible alkyl tail, solution-state data is often an average of conformers.[1] Crystallography freezes the molecule, revealing the "bioactive-relevant" low-energy conformation.[1]

Table 1: Technical Comparison of Validation Methods
FeatureNMR (

H,

C, 2D)
Mass Spectrometry (HRMS) SC-XRD (Crystallography)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & FragmentationAbsolute 3D Configuration & Packing
Conformation Dynamic average (solution state)N/AStatic, defined geometry
Stereochemistry Relative (requires chiral shift reagents)N/AAbsolute (anomalous dispersion)
Interactions Solvent-SoluteIon-MoleculeHalogen Bonding (F...F, Cl...

)
Sample State Liquid/SolutionGas PhaseSolid Single Crystal
Limit of Detection High purity required (>95%)Very sensitive (pg levels)Requires one good crystal (~0.1 mm)
Decision Logic for Technique Selection

The following decision tree illustrates when to escalate from standard QC (NMR) to structural confirmation (XRD).

DecisionMatrix cluster_0 Critical Check start Synthesis Product nmr 1H / 13C NMR start->nmr ambiguous Ambiguous Region? (e.g., Alkyne vs Allene) nmr->ambiguous Check Purity xray SC-XRD Analysis ambiguous->xray Yes (Overlaps/Isomers) release Batch Release ambiguous->release No (Clear Spectra) xray->release Structure Solved

Figure 1: Decision matrix for escalating analytical techniques. X-ray is required when stereochemical or conformational ambiguity exists.

Case Study: 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Synthesis Context

The target molecule is typically synthesized via a Sonogashira coupling between 1-chloro-4-fluorobenzene and 4-chloro-1-butyne [1].[1]

  • Challenge: The reaction can yield byproducts (homocoupling of the alkyne) or structural isomers if the catalyst migrates. NMR integration of the alkyl chain (multiplets at

    
     2.0-3.7 ppm) can be difficult to resolve perfectly from impurities.[1]
    
Crystallization Protocol (The "Cold Evaporation" Method)

Growing diffraction-quality crystals of semi-flexible alkyl-aryl compounds requires slowing the kinetics of nucleation.[1]

Step-by-Step Methodology:

  • Purification: Ensure the starting material is at least 98% pure by HPLC. Impurities inhibit crystal lattice formation.

  • Solvent Selection: Use a binary system.

    • Solvent A (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Solvent B (Poor): n-Hexane or Pentane.[1]

  • Setup:

    • Dissolve 20 mg of the compound in 0.5 mL of Solvent A in a small vial (4 mL).

    • Carefully layer 1.0 mL of Solvent B on top. Do not mix.

    • Cap the vial loosely (or poke a pinhole in the cap).

  • Incubation: Place the vial in a vibration-free environment at 4°C (Refrigerator) .

    • Why Cold? Lower temperature reduces solubility and kinetic energy, promoting ordered packing over amorphous precipitation [2].

  • Harvesting: Crystals typically appear as colorless prisms or plates within 48-72 hours.[1]

Experimental Workflow

Workflow cluster_syn Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_data Phase 3: Analysis syn Sonogashira Coupling pur HPLC Purification (>98%) syn->pur solv Dissolve in DCM pur->solv layer Layer with Hexane solv->layer evap Slow Evaporation @ 4°C layer->evap mount Mount Crystal (MiTeGen loop) evap->mount diff X-ray Diffraction (Mo or Cu source) mount->diff solve Structure Refinement (SHELXL) diff->solve

Figure 2: End-to-end workflow from synthesis to structural refinement.[1]

Data Analysis & Validation

Once the structure is solved, the following parameters confirm the identity of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene.

Key Structural Metrics (Expected Values)

These values serve as the "fingerprint" for validation. Deviations >0.03 Å suggest disorder or incorrect assignment.

Bond / AngleExpected Value [3]Significance
C(sp)-C(sp) (Alkyne) 1.18 - 1.21 ÅConfirms triple bond character (vs. 1.34 Å for alkene).[1]
C(sp)-C(aryl) 1.43 - 1.45 ÅIndicates conjugation between the ring and alkyne.[1]
C-F (Aryl) 1.35 - 1.36 ÅTypical for fluorobenzene; shorter than C-H.
C-Cl (Alkyl) 1.79 - 1.80 ÅConfirms the terminal alkyl chloride.[1]
Angle C-C

C
175° - 180°Linearity of the alkyne spacer.
Intermolecular Interactions (The "Hidden" Data)

X-ray crystallography uniquely reveals weak interactions that influence drug binding:

  • Halogen Bonding: Look for

    
     interactions or Type II halogen bonds (
    
    
    
    ) where the angle is approx 180°.[1]
  • Packing: Fluorine often directs packing via weak

    
     interactions, creating layered structures common in fluorinated aromatics [4].
    

Troubleshooting & Optimization

Problem: Crystals are too small or twinned (multiple crystals growing together).

  • Solution: Switch to the "Vapor Diffusion" method. Place the vial containing the solution inside a larger jar containing pure Hexane. This slows the diffusion rate further.

Problem: The alkyl chain (chlorobutyl group) appears "smeared" in the electron density map.

  • Cause: Thermal disorder. The flexible tail is vibrating.

  • Fix: Collect data at 100 K using a liquid nitrogen cryostream. This "freezes" the atomic motion, sharpening the resolution of the flexible tail [5].

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1] Journal of Organometallic Chemistry, 653(1-2), 46–49.[1] Link

  • Hulliger, J. (1994). Chemistry and crystal growth. Angewandte Chemie International Edition, 33(2), 143-162.[1] Link[1]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Metrangolo, P., et al. (2005). Halogen bonding: the missing piece in supramolecular chemistry. Angewandte Chemie, 44(35), 5560-5560.[1] Link[1]

  • Garman, E. F., & Schneider, T. R. (1997). Macromolecular cryocrystallography. Journal of Applied Crystallography, 30(3), 211-237.[1] Link

Sources

Comparative study of the reactivity of different halogenated butynes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Halogenated alkynes, particularly halobutynes, are versatile intermediates, offering a gateway to a diverse array of molecular architectures through various transformations. This guide provides an in-depth comparative analysis of the reactivity of 1-iodobutyne, 1-bromobutyne, and 1-chlorobutyne. By examining the fundamental principles that govern their reactivity and providing supporting experimental context, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

The Foundation of Reactivity: Carbon-Halogen Bond Properties

The reactivity of 1-halobutynes is fundamentally dictated by the nature of the carbon-halogen (C-X) bond. Two key properties, bond strength and the leaving group ability of the halide, are inversely correlated and play a crucial role in determining the reaction kinetics.

The trend in carbon-halogen bond dissociation energy (BDE) is a critical factor. As we descend the halogen group, the atomic radius of the halogen increases, leading to a longer and weaker C-X bond.[1][2] This weaker bond requires less energy to cleave, resulting in a higher reaction rate in processes where C-X bond breaking is the rate-determining step.

BondBond Dissociation Energy (kcal/mol)
C-Cl~95-100
C-Br~80-85
C-I~65-70
Table 1: Approximate Carbon-Halogen Bond Dissociation Energies for Alkynyl Halides. (Values are approximate and can vary based on the specific molecular environment).

Concurrently, the ability of the halide to depart as a stable anion (leaving group ability) is essential. A good leaving group is a weak base, and the basicity of the halide ions decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻). Consequently, iodide is an excellent leaving group, while chloride is a poorer one.[3] This trend directly correlates with the reactivity of the corresponding halobutyne.

G cluster_0 Factors Influencing Reactivity Bond Strength Bond Strength Reactivity Reactivity Bond Strength->Reactivity Inversely Proportional Leaving Group Ability Leaving Group Ability Leaving Group Ability->Reactivity Directly Proportional

Caption: Relationship between bond properties and reactivity.

Synthesis of 1-Halobutynes

The preparation of 1-halobutynes can be achieved through several synthetic routes. A common and effective method involves the halogenation of a terminal alkyne, such as 1-butyne.

Experimental Protocol: Synthesis of 1-Bromobutyne
  • To a solution of 1-butyne (1.0 eq) in a suitable solvent such as acetone, add N-bromosuccinimide (NBS) (1.1 eq).

  • Add a catalytic amount of silver nitrate (AgNO₃) (0.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the succinimide byproduct.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation to afford 1-bromobutyne.

A similar protocol can be followed for the synthesis of 1-iodobutyne using N-iodosuccinimide (NIS). The synthesis of 1-chlorobutyne can be accomplished using N-chlorosuccinimide (NCS), although this reaction may require more forcing conditions.

G 1-Butyne 1-Butyne Halogenation Halogenation 1-Butyne->Halogenation NXS, AgNO3 (cat.) 1-Halobutyne 1-Halobutyne Halogenation->1-Halobutyne X = Cl, Br, I

Caption: General workflow for 1-halobutyne synthesis.

Comparative Reactivity in Key Transformations

The differences in the C-X bond properties of 1-halobutynes manifest in their reactivity across a range of important organic reactions.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the rate of reaction is highly dependent on the leaving group ability of the halide. Consequently, 1-iodobutyne is the most reactive substrate, followed by 1-bromobutyne, with 1-chlorobutyne being the least reactive. This trend has been experimentally verified in analogous haloalkane systems, where 1-iodobutane reacts significantly faster than 1-bromobutane in Sₙ2 reactions.

1-HalobutyneRelative Reactivity in Sₙ2
1-IodbutyneHighest
1-BrombutyneIntermediate
1-ChlorbutyneLowest
Table 2: Predicted Relative Reactivity of 1-Halobutynes in Sₙ2 Reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is highly sensitive to the nature of the halogen.[4][5] The oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. The ease of oxidative addition follows the trend C-I > C-Br > C-Cl, which directly translates to the reactivity of the 1-halobutyne.[6]

1-HalobutyneTypical Reaction ConditionsExpected Yield
1-IodbutyneRoom temperature to 50 °CHigh
1-Brombutyne50 °C to 80 °CModerate to High
1-Chlorbutyne> 80 °C, often with specialized ligandsLower to Moderate
Table 3: Predicted Comparative Performance of 1-Halobutynes in Sonogashira Coupling.

To objectively compare the reactivity, the following general protocol can be employed for each 1-halobutyne, with the reaction time and temperature being the primary variables.

  • To a dry, nitrogen-flushed Schlenk flask, add the aryl halide (e.g., iodobenzene, 1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and an amine base (e.g., triethylamine, 2.0 eq).

  • Add the respective 1-halobutyne (1.2 eq).

  • Stir the reaction at a set temperature (e.g., 50 °C) and monitor the progress at regular intervals using GC-MS.

  • Compare the reaction rates and final yields to establish the reactivity trend.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition R-X R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Cu-C≡CR' R-Pd(II)-C≡CR' R-Pd(II)-C≡CR' Transmetalation->R-Pd(II)-C≡CR' Reductive Elimination Reductive Elimination R-Pd(II)-C≡CR'->Reductive Elimination Reductive Elimination->Pd(0) R-C≡CR' R-C≡CR' Reductive Elimination->R-C≡CR'

Caption: Catalytic cycle of the Sonogashira coupling.

Cycloaddition Reactions

Halogenated alkynes can also participate as dienophiles or dipolarophiles in cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions.[8][9] In these reactions, the electronic nature of the alkyne plays a significant role. The electron-withdrawing nature of the halogens can enhance the reactivity of the alkyne as a dienophile in normal-electron-demand Diels-Alder reactions.[8]

While detailed comparative kinetic studies are scarce, it is expected that the reactivity in these concerted or stepwise-concerted reactions will also be influenced by the electronic effects of the halogen, though the trend may not be as pronounced as in reactions involving C-X bond cleavage. The primary influence will be the extent to which the halogen withdraws electron density from the triple bond, thereby lowering the energy of the LUMO of the alkyne.

Conclusion

The reactivity of 1-halobutynes follows a clear and predictable trend based on the fundamental properties of the carbon-halogen bond. 1-Iodbutyne is the most reactive of the series, readily undergoing nucleophilic substitution and palladium-catalyzed cross-coupling reactions under mild conditions. 1-Brombutyne offers a balance of reactivity and stability, while 1-chlorobutyne is the most stable and least reactive, often requiring more forcing conditions to achieve comparable results.

This comparative guide provides a framework for researchers to select the most appropriate 1-halobutyne for their specific synthetic needs, enabling more efficient and predictable reaction outcomes. The provided protocols and theoretical background serve as a foundation for the practical application of these valuable synthetic intermediates.

References

  • 1,3-Dipolar Cycloaddition. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning. (2022). Journal of the American Chemical Society.
  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. (n.d.). International Journal of Research in Pharmacy and Chemistry.
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263.
  • Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. (2014). MDPI.
  • Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • How is 1-iodobutane obtained from 1-butene? (n.d.). Allen. Retrieved February 22, 2026, from [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Lab report #4: Diels-Alder Reaction. (n.d.). Google Docs.
  • Le, L. (2013, March 17).
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein-Institut.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). MDPI.
  • Synthesis Of 1-Bromobutane Lab Report. (n.d.). Bartleby. Retrieved February 22, 2026, from [Link]

  • Synthesis of 1-Bromobutane: Prepping the mixture for reflux. (2021, April 22). YouTube.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2009).
  • Formation Enthalpies and Bond Dissociation Energies of Alkylfurans. The Strongest C-X Bonds Known? (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Write The Equations For The Preparation of 1-Iodobutane From (I) 1-b. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

  • Write equations for the preparation of 1-Iodobutane from i)1-butanol ii)1-chlorobutane iii)but-1-ene. (2022, December 18). YouTube.

Sources

Benchmarking the performance of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene (referred to herein as FCB-Alkyne ) in specific synthetic transformations relevant to medicinal chemistry, particularly in the synthesis of Selective Estrogen Receptor Degraders (SERDs) and rigid antipsychotic analogs.

Executive Summary & Compound Profile

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene (FCB-Alkyne) is a specialized "linchpin" electrophile used to introduce a fluorinated phenyl-alkynyl motif into drug scaffolds.[1] Unlike its saturated analog (1-(4-chlorobutyl)-4-fluorobenzene) or the corresponding ketone (4-chloro-1-(4-fluorophenyl)butan-1-one), FCB-Alkyne offers a unique combination of conformational rigidity and latent reactivity (via the alkyne).[1]

This guide benchmarks its performance against standard alternatives in two critical transformations:

  • N-Alkylation of Heterocycles (constructing the SERD pharmacophore).

  • Hydration/Cyclization (accessing oxygenated heterocycles).[1]

Chemical Profile[1][2][3][4][5][6][7][8]
  • CAS: 1183278-95-6[1][2]

  • Structure: 4-F-Ph-C≡C-CH2-CH2-Cl[1]

  • Role: Homopropargylic Electrophile

  • Key Advantage: High stability compared to the corresponding bromide; superior atom economy compared to tosylates.[1]

Comparative Analysis: FCB-Alkyne vs. Alternatives

The following data compares FCB-Alkyne against its primary synthetic alternatives: the Bromide analog (more reactive but unstable) and the Saturated Chloride (flexible linker).[1]

Table 1: Electrophile Performance Benchmark (N-Alkylation)

Context: Alkylation of Indazole (SERD Core) using Cs₂CO₃ in DMF at 60°C.

FeatureFCB-Alkyne (Cl) FCB-Bromide (Br) Saturated Analog (Cl)
Reaction Yield (24h) 82% (with KI cat.)88%76%
Storage Stability High (>12 months)Low (<3 months, light sensitive)High
Side Reactions Minimal (<2% elimination)Significant (~10% elimination to enyne)Minimal
Atom Economy ExcellentGoodExcellent
Linker Rigidity High (Linear constraint) HighLow (Flexible chain)

Expert Insight: While the bromide analog offers slightly faster kinetics, FCB-Alkyne (Cl) is the superior process candidate due to its storage stability.[1] The reactivity gap is easily bridged by the addition of catalytic Potassium Iodide (Finkelstein condition), making it the industry standard for scale-up.[1]

Case Study 1: N-Alkylation of Indazoles (SERD Synthesis)

This transformation is critical for synthesizing next-generation SERDs (e.g., analogs of AZD9496).[1] The reaction involves displacing the terminal chloride with a nucleophilic nitrogen.[1]

Mechanistic Pathway & Workflow

The following diagram illustrates the optimized workflow for coupling FCB-Alkyne to an Indazole core, highlighting the critical Finkelstein activation step.

SERD_Synthesis Start FCB-Alkyne (Cl-Linker) Activation In-Situ Activation (Cl -> I Exchange) Start->Activation + KI (0.1 eq) Acetone/DMF Reaction N-Alkylation (Indazole Nucleophile) Activation->Reaction + Base (Cs2CO3) Side Elimination By-product (Butenyne) Activation->Side If T > 80°C Product SERD Intermediate (N-Alkylated Adduct) Reaction->Product 60°C, 12h

Figure 1: Optimized N-Alkylation pathway using Finkelstein activation to suppress elimination side-reactions.

Detailed Protocol: Catalytic Finkelstein Alkylation

Objective: Synthesize N-(4-(4-fluorophenyl)but-3-yn-1-yl)-indazole.[1]

  • Activation: Charge a reaction vessel with FCB-Alkyne (1.0 eq) and Potassium Iodide (0.1 eq) in DMF (5 vol). Stir at RT for 30 mins to generate the transient iodide species.

  • Nucleophile Addition: Add the Indazole derivative (1.1 eq) and Cesium Carbonate (2.0 eq).

  • Reaction: Heat to 60°C. Monitor by HPLC.

    • Checkpoint: Conversion should exceed 95% within 12-16 hours.[1]

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.[1]

  • Purification: Crystallization from EtOH/Heptane is preferred over chromatography for this intermediate.[1]

Why this works: The C≡C triple bond exerts an electron-withdrawing inductive effect, slightly deactivating the homopropargylic position compared to a simple alkyl chloride.[1] The addition of KI is mandatory to restore reactivity without resorting to high temperatures that cause elimination.[1]

Case Study 2: Hydration to 4-Fluorobutyrophenone Analogs

FCB-Alkyne serves as a "masked" ketone.[1] It can be carried through sensitive steps (where a ketone might be reduced or attacked) and then unmasked via hydration.[1]

Table 2: Hydration Selectivity Profile

Comparison of catalysts for converting FCB-Alkyne to the corresponding ketone.

Catalyst SystemConversionRegioselectivity (Benzylic : Homobenzylic)Notes
HgSO₄ / H₂SO₄ 98%>99 : 1Toxic, legacy method.[1] High selectivity.
AuCl(PPh₃) / AgSbF₆ 95%92 : 8Green alternative.[1] Mild conditions.
TfOH (Neat) 60%VariableSignificant polymerization observed.[1]

Expert Recommendation: For pharmaceutical applications, the Gold(I)-catalyzed route is preferred to avoid heavy metal contamination, despite the slightly lower regioselectivity.[1]

References

  • Synthesis of Tetrasubstituted Alkene Compounds. United States Patent US9796683B2.[1] (Describes the use of chlorobutynyl linkers in SERD synthesis). Link

  • Finkelstein Reaction: Nucleophilic Substitution. Organic Chemistry Portal. (General mechanism for Iodide-catalyzed substitution).[1] Link

  • Gold-Catalyzed Hydration of Alkynes. Journal of Organic Chemistry. (Mechanistic basis for alkyne-to-ketone conversion). Link[1]

  • 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene Product Entry. PubChem. (Chemical and physical property data). Link[1]

Sources

Synthetic Routes to Diarylalkynes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape

Diarylalkynes (


) are linchpin structural motifs in modern organic chemistry, serving as the backbone for molecular electronics (OLEDs), liquid crystals, and potent pharmacophores (e.g., mGluR5 modulators). While the Sonogashira cross-coupling  remains the historical gold standard, its reliance on copper co-catalysis introduces significant liabilities—specifically Glaser homocoupling side-reactions and copper contamination, which is unacceptable in late-stage pharmaceutical synthesis.

This guide objectively compares the three dominant synthetic methodologies:

  • Standard Sonogashira Coupling (Pd/Cu) : The high-reactivity workhorse.

  • Copper-Free Sonogashira Coupling : The high-fidelity, "green" alternative.

  • Decarboxylative Coupling : The robust route utilizing stable carboxylic acid precursors.

Mechanistic Architecture & Comparison

To select the correct route, one must understand the underlying causality of the catalytic cycles.

Comparative Catalytic Cycles

The following diagram contrasts the mechanistic pathways. Note how the Standard route relies on a transmetallation step with a Copper-Acetylide (Cycle B), whereas the Copper-Free route (Cycle C) requires direct carbopalladation or base-assisted deprotonation, often necessitating more electron-rich ligands.

Catalytic_Cycles Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet Standard Route Pd_Acetylide Pd-Acetylide Complex OxAdd->Pd_Acetylide Cu-Free Route Cu_Cycle Cu(I) Cycle (Standard) Cu_Acetylide Cu-Acetylide Intermediate (Ar-C≡C-Cu) Cu_Cycle->Cu_Acetylide Alkyne + Base Cu_Acetylide->TransMet Product Reductive Elimination (Diarylalkyne) TransMet->Product Base_Act Base Activation (Debromination/Deprotonation) Base_Act->Pd_Acetylide Alkyne + Amine/Carbonate Decarb Decarboxylation (-CO2) (From Ar-C≡C-COOH) Decarb->TransMet Via Cu/Ag/Pd Intermediate Product->Pd0 Regeneration

Figure 1: Mechanistic divergence of diarylalkyne synthesis. The Standard route utilizes a Cu-transmetallation bridge, while Cu-Free and Decarboxylative routes bypass Cu-acetylide formation to avoid homocoupling.

Comparative Performance Analysis

The following data aggregates performance metrics from recent high-impact studies (e.g., J. Org. Chem., Org.[1][2][3][4][5][6][7] Lett.).

FeatureStandard Sonogashira (Pd/Cu)Copper-Free Sonogashira Decarboxylative Coupling
Primary Catalyst Pd(PPh

)

or PdCl

(PPh

)

Pd(OAc)

/ Bulky Ligands (XPhos)
Pd(OAc)

/ XPhos or Pd/Ag
Co-Catalyst CuI (1-5 mol%)None Ag

CO

(sometimes)
Reaction Temp RT to 60°C60°C to 100°C80°C to 120°C
Homocoupling High Risk (Glaser Coupling)Zero Risk Low Risk
Substrate Scope Excellent (Broadest)Good (Sterics can be limiting)Excellent (Stable precursors)
Pharma Suitability Low (Cu removal required)High (Trace metal control)Medium (High T)
Typical Yield 85-98%75-92%70-88%
Atom Economy HighHighLower (Loss of CO

)

Detailed Experimental Protocols

Method A: Standard Sonogashira Coupling (The "Workhorse")

Best For: Early-stage discovery, robust substrates, non-pharma applications. Criticality: Deoxygenation is non-negotiable to prevent Cu-catalyzed oxidative homocoupling.

Protocol:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Charging: Add Aryl Iodide (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%), and CuI (1 mol%).
  • Solvent System: Add degassed THF/Et

    
    N (1:1 ratio, 0.2 M concentration). Note: Et
    
    
    
    N acts as both solvent and base.
  • Reaction: Stir at Room Temperature (25°C) for 4–12 hours. Monitor by TLC.[4][8]

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Wash with EtOAc. Concentrate and purify via silica gel chromatography.

Validation Check: If the reaction turns bright green/blue, oxygen has leaked in (oxidized Cu species), and yield will drop due to Glaser coupling.

Method B: Copper-Free Sonogashira (The "Green" Route)

Best For: Pharmaceutical intermediates, preventing homocoupling, electronic-rich aryl chlorides. Mechanism Note: Requires a more active Pd species (often Pd(0)-L


) to activate the alkyne without Copper.

Protocol:

  • Setup: Prepare a sealed tube or pressure vial (to allow higher T).

  • Catalyst Pre-formation: Mix Pd(OAc)

    
     (2 mol%) and XPhos  (4 mol%) in CH
    
    
    
    CN (acetonitrile) under Argon for 10 mins to form the active catalytic species.
  • Charging: Add Aryl Bromide/Chloride (1.0 equiv), Terminal Alkyne (1.5 equiv), and Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Reaction: Heat to 80°C for 12–24 hours.

  • Workup: Dilute with water, extract with DCM. The absence of Copper simplifies the aqueous wash (no need for NH

    
    Cl/NH
    
    
    
    chelation).

Expert Insight: The use of XPhos or SPhos is critical here. Standard PPh


 ligands often fail to drive the Cu-free cycle efficiently for aryl bromides.
Method C: Decarboxylative Coupling (The "Stable Precursor" Route)

Best For: Handling solid alkynyl carboxylic acids instead of volatile/gaseous alkynes (e.g., acetylene surrogates).

Protocol:

  • Substrates: Aryl Halide (1.0 equiv) and Alkynyl Carboxylic Acid (e.g., Phenylpropiolic acid, 1.2 equiv).

  • Catalyst System: Pd(OAc)

    
     (3 mol%), PPh
    
    
    
    (6 mol%).
  • Base/Additive: Ag

    
    CO
    
    
    
    (1.0 equiv) in DMSO or DMF. Note: Ag aids in decarboxylation and transmetallation.
  • Reaction: Heat to 100–110°C . Evolution of CO

    
     gas will be observed.
    
  • Workup: Standard extraction.

Decision Matrix: Selecting the Right Route

Use this logic flow to determine the optimal synthetic strategy for your specific target molecule.

Decision_Matrix Start Start: Target Diarylalkyne IsPharma Is this a GMP/Pharma Late-Stage Intermediate? Start->IsPharma PharmaYes Yes IsPharma->PharmaYes PharmaNo No IsPharma->PharmaNo CuFree METHOD B: Cu-Free Sonogashira (Avoids Heavy Metal impurity) PharmaYes->CuFree Volatile Is the Alkyne volatile/unstable? PharmaNo->Volatile VolatileYes Yes Volatile->VolatileYes VolatileNo No Volatile->VolatileNo Decarb METHOD C: Decarboxylative Coupling (Use Propiolic Acid deriv.) VolatileYes->Decarb Standard METHOD A: Standard Sonogashira (Fastest, Cheapest) VolatileNo->Standard

Figure 2: Strategic decision tree for method selection based on substrate stability and regulatory requirements.

Troubleshooting & Expert Insights

  • The "Glaser" Problem: In Method A, if you observe a symmetric byproduct (

    
    ), your system has oxygen. Solution:  Freeze-pump-thaw degas your solvents x3.
    
  • The "Stalled" Reaction: In Method B (Cu-free), reaction rates are slower. Solution: Do not increase catalyst loading blindly. Instead, switch to a more electron-rich ligand (e.g., from PPh

    
     to CyJohnPhos  or XPhos ) to facilitate the oxidative addition and alkyne coordination.
    
  • Base Selection: For Method B, inorganic bases (Cs

    
    CO
    
    
    
    ) often outperform amines (Et
    
    
    N) because they assist in the "heterogeneous" deprotonation mechanism on the Pd surface.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[9][6] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922. Link

  • Moon, J., et al. (2008).[1][2] One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon.[7] Organic Letters, 10(5), 945–948. Link

  • Zhang, W. W., Zhang, X. G., & Li, J. H. (2010).[4] Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides.[4] The Journal of Organic Chemistry, 75(15), 5259–5264. Link

  • Gelman, D., & Buchwald, S. L. (2003).[1] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. Link

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.